CWI1-2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H18Cl4N6O3 |
|---|---|
Molecular Weight |
556.2 g/mol |
IUPAC Name |
1-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2,3-bis[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C22H17Cl3N6O3.ClH/c23-16-1-4-19(32)13(7-16)10-26-29-22(30-27-11-14-8-17(24)2-5-20(14)33)31-28-12-15-9-18(25)3-6-21(15)34;/h1-12,32-34H,(H2,29,30,31);1H/b26-10-,27-11+,28-12+; |
InChI Key |
UXAOLDYLYMMMRC-FZQKVMMRSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=N/NC(=N/N=C/C2=C(C=CC(=C2)Cl)O)N/N=C\C3=C(C=CC(=C3)Cl)O)O.Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NNC(=NN=CC2=C(C=CC(=C2)Cl)O)NN=CC3=C(C=CC(=C3)Cl)O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: CWI1-2 Hydrochloride's Mechanism of Action in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) remains a challenging hematological malignancy with a pressing need for novel therapeutic strategies. Recent research has identified CWI1-2 hydrochloride, a small molecule inhibitor of the N6-methyladenosine (m6A) reader protein Insulin-Like Growth Factor 2 mRNA Binding Protein 2 (IGF2BP2), as a promising anti-leukemic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound in AML, detailing its effects on cellular signaling, metabolism, and leukemic cell fate. The guide includes quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Acute Myeloid Leukemia is characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A crucial aspect of AML pathogenesis is the dysregulation of cellular processes that promote cell survival and proliferation. The m6A RNA modification and its associated reader proteins have emerged as critical regulators of gene expression in cancer. IGF2BP2, an m6A reader, is frequently overexpressed in AML and is associated with a poor prognosis.[1] It functions by binding to m6A-modified mRNAs of key oncogenes, enhancing their stability and translation.[1][2][3][4] this compound has been identified as a potent and selective inhibitor of IGF2BP2, offering a targeted therapeutic approach to disrupt the oncogenic functions of this protein in AML.[1][5]
Core Mechanism of Action: Inhibition of the IGF2BP2-Glutamine Metabolism Axis
The primary mechanism of action of this compound in AML is the targeted inhibition of IGF2BP2.[1][5] CWI1-2 binds to IGF2BP2 and disrupts its interaction with m6A-modified target transcripts.[1][5] This leads to the destabilization and reduced translation of key mRNAs involved in glutamine metabolism, a pathway essential for the high proliferative rate of AML cells.[1][5][6]
The key downstream targets of the IGF2BP2 pathway that are affected by this compound include:
-
MYC: A proto-oncogene that plays a central role in cell cycle progression, proliferation, and metabolism.
-
GPT2 (Glutamic-Pyruvic Transaminase 2): An enzyme involved in the conversion of alanine and alpha-ketoglutarate to pyruvate and glutamate, linking amino acid and carbohydrate metabolism.
-
SLC1A5 (Solute Carrier Family 1 Member 5): A major transporter of glutamine into the cell.[1][4]
By downregulating the expression of these critical genes, this compound effectively starves AML cells of a key nutrient, leading to a cascade of anti-leukemic effects.
Signaling Pathway Diagram
Caption: this compound inhibits IGF2BP2, disrupting glutamine metabolism and inducing apoptosis in AML cells.
Quantitative Data on Anti-Leukemic Efficacy
The efficacy of this compound has been demonstrated in both in vitro and in vivo models of AML. The compound exhibits potent cytotoxic effects against AML cell lines, particularly those with high expression of IGF2BP2.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | IGF2BP2 Expression | IC50 (µM) at 48h | Reference |
| MOLM-13 | High | ~0.5 | [5] |
| MV4-11 | High | ~0.6 | [5] |
| OCI-AML3 | High | ~0.7 | [5] |
| U937 | Low | >10 | [5] |
Note: IC50 values are approximate and based on graphical data from the cited reference.
Table 2: In Vivo Efficacy of this compound in an AML Mouse Model
| Animal Model | Treatment Regimen | Outcome | Reference |
| Xenograft mice with MA9-induced leukemia | 5 mg/kg, i.v., once daily for 7-10 days | Significantly delayed leukemia onset and prolonged survival.[1] | [1] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and IC50 Determination (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.
Protocol:
-
Seed AML cells (e.g., MOLM-13, MV4-11, OCI-AML3, U937) in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.
Protocol:
-
Seed AML cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with this compound at various concentrations (e.g., 0.5, 1, and 2 µM) or DMSO for 24 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
Objective: To determine the effect of this compound on the protein expression levels of IGF2BP2 and its downstream targets.
Protocol:
-
Treat AML cells with this compound (e.g., 1 µM) or DMSO for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
anti-IGF2BP2 (1:1000)
-
anti-MYC (1:1000)
-
anti-GPT2 (1:1000)
-
anti-SLC1A5 (1:1000)
-
anti-β-actin (1:5000, as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Glutamine Uptake Assay
Objective: To measure the effect of this compound on glutamine uptake by AML cells.
Protocol:
-
Treat AML cells with this compound (e.g., 1 µM) or DMSO for 24 hours.
-
Wash the cells with glutamine-free RPMI medium.
-
Incubate the cells in glutamine-free RPMI medium containing L-[3,4-³H]-glutamine for 10-15 minutes at 37°C.
-
Stop the uptake by adding ice-cold PBS and wash the cells three times with cold PBS to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of each sample.
ATP Production Assay
Objective: To assess the impact of this compound on cellular ATP levels in AML cells.
Protocol:
-
Treat AML cells with this compound (e.g., 1 µM) or DMSO for 24 hours.
-
Use a commercially available luciferin/luciferase-based ATP assay kit (e.g., ApoSENSOR™ ATP Cell Viability Bioluminescence Assay Kit).
-
Follow the manufacturer's instructions to lyse the cells and measure the luminescence using a luminometer.
-
Generate a standard curve with known concentrations of ATP to quantify the ATP levels in the cell lysates.
-
Normalize the ATP concentration to the total protein content or cell number.
Colony-Forming Assay
Objective: To evaluate the effect of this compound on the self-renewal capacity of AML progenitor cells.
Protocol:
-
Treat AML cells or primary patient-derived AML cells with this compound at various concentrations for 24 hours.
-
Wash the cells to remove the drug.
-
Resuspend the cells in Iscove's Modified Dulbecco's Medium (IMDM) containing 2% FBS.
-
Mix the cell suspension with methylcellulose-based medium (e.g., MethoCult™ H4434 Classic) at a ratio of 1:10 (cells:medium).
-
Plate 1.1 mL of the mixture into 35 mm culture dishes in duplicate.
-
Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.
-
Count the number of colonies (defined as aggregates of >40 cells) under an inverted microscope.
Experimental and Logical Workflows
In Vitro Experimental Workflow
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wisconsin-uwm.primo.exlibrisgroup.com [wisconsin-uwm.primo.exlibrisgroup.com]
- 4. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting glutamine uptake in AML - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CWI1-2 Hydrochloride in the Regulation of Glutamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and therapeutic potential of CWI1-2 hydrochloride, a novel small molecule inhibitor, in the context of glutamine metabolism in cancer, with a particular focus on Acute Myeloid Leukemia (AML).
Introduction: Targeting Cancer Metabolism
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One of the key metabolic adaptations is an increased dependence on glutamine, a non-essential amino acid that plays a crucial role in various cellular processes, including energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. This "glutamine addiction" presents a promising therapeutic window for the development of targeted cancer therapies.
This compound has emerged as a promising investigational agent that disrupts glutamine metabolism in cancer cells. This guide will delve into its mechanism of action, its effects on cellular metabolism, and the preclinical evidence supporting its potential as a therapeutic agent.
Mechanism of Action of this compound
This compound is an inhibitor of the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IGF2BP2).[1][2][3] IGF2BP2 is an N6-methyladenosine (m6A) reader protein that plays a critical oncogenic role in AML.[2][4] The m6A modification is a prevalent internal modification on mRNA that influences mRNA stability, translation, and other aspects of RNA metabolism.
IGF2BP2 promotes AML development and the self-renewal of leukemia stem/initiation cells by binding to m6A-modified transcripts of key genes involved in glutamine metabolism.[2][4] Specifically, IGF2BP2 enhances the stability and translation of mRNAs encoding for MYC, a master regulator of metabolism; SLC1A5, a primary glutamine transporter; and GPT2, a glutaminase that converts glutamine to glutamate.[2][4] The upregulation of these proteins leads to increased glutamine uptake and utilization by the cancer cells.
This compound exerts its effect by binding directly to IGF2BP2, thereby inhibiting its interaction with these m6A-modified target transcripts.[1][2][3] This disruption leads to a downstream reduction in the expression of MYC, SLC1A5, and GPT2, ultimately impairing the cancer cell's ability to metabolize glutamine.
Signaling Pathway
The signaling pathway illustrating the role of IGF2BP2 in glutamine metabolism and the inhibitory action of this compound is depicted below.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound.
In Vitro Efficacy: Inhibition of AML Cell Viability
| Cell Line | IGF2BP2 Expression | IC50 of CWI1-2 (µM) |
| MOLM13 | High | ~0.5 |
| MV4-11 | High | ~0.6 |
| U937 | Low | >10 |
| SUP-B15 | Low | >10 |
Data extracted from Weng et al., 2022, Cancer Cell.
Effect on Glutamine Metabolism and Mitochondrial Function
| Parameter | Cell Line | Treatment | Result |
| Glutamine Uptake | MOLM13 | CWI1-2 (1 µM, 24h) | ~50% reduction |
| ATP Production | MOLM13 | CWI1-2 (1 µM, 24h) | Significant decrease |
| Oxygen Consumption Rate (OCR) | MOLM13 | CWI1-2 (1 µM, 24h) | Significant decrease |
Data extracted from Weng et al., 2022, Cancer Cell.
In Vivo Efficacy in AML Mouse Models
| Animal Model | Treatment | Median Survival |
| MA9-induced leukemic mice | Vehicle | ~25 days |
| MA9-induced leukemic mice | CWI1-2 (5 mg/kg, i.v., daily) | Significantly prolonged |
Data extracted from Weng et al., 2022, Cancer Cell and other sources.[1][3]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on AML cell lines.
Workflow:
Protocol:
-
Cell Seeding: Seed AML cells (e.g., MOLM13, MV4-11, U937, SUP-B15) in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug solutions to the respective wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Glutamine Uptake Assay
Objective: To measure the effect of this compound on glutamine uptake by AML cells.
Workflow:
Protocol:
-
Cell Treatment: Treat AML cells with this compound (e.g., 1 µM) or vehicle for 24 hours.
-
Radiolabeled Glutamine Incubation: Wash the cells and resuspend them in glucose-free, glutamine-free RPMI medium. Incubate the cells with 1 µCi/mL of L-[3,4-3H]-Glutamine for 30 minutes at 37°C.
-
Washing: Stop the uptake by adding ice-cold PBS. Wash the cells three times with ice-cold PBS to remove extracellular radiolabeled glutamine.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).
-
Scintillation Counting: Add the cell lysate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Data Analysis: Normalize the radioactivity counts to the protein concentration. Calculate the relative glutamine uptake in the CWI1-2 treated cells compared to the vehicle-treated control.
Oxygen Consumption Rate (OCR) Assay
Objective: To assess the impact of this compound on mitochondrial respiration.
Workflow:
Protocol:
-
Cell Seeding: Seed AML cells in a Seahorse XF96 cell culture microplate at an optimized density.
-
Cell Treatment: Treat the cells with this compound or vehicle for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse XF Analyzer Measurement: Place the cell culture plate into the Seahorse XF Analyzer. After an initial calibration period, measure the baseline OCR.
-
Mitochondrial Stress Test: Sequentially inject the following mitochondrial inhibitors and measure the OCR after each injection:
-
Oligomycin (Complex V inhibitor): To measure ATP-linked respiration.
-
FCCP (uncoupling agent): To determine maximal respiration.
-
Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Use the Seahorse Wave software to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
In Vivo AML Mouse Model
Objective: To evaluate the in vivo anti-leukemic efficacy of this compound.
Workflow:
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Leukemia Induction: Irradiate the recipient mice (e.g., 1 Gy). Inject human AML cells (e.g., MOLM13) intravenously into the tail vein.
-
Monitoring: Monitor the mice for signs of leukemia development, such as weight loss, hunched posture, and ruffled fur. Leukemia engraftment can be monitored by flow cytometry for human CD45+ cells in the peripheral blood.
-
Treatment: Once leukemia is established, randomize the mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg) or vehicle control intravenously daily.[1][3]
-
Efficacy Evaluation: Monitor the survival of the mice. The primary endpoint is overall survival. Tumor burden can be assessed by bioluminescence imaging (if using luciferase-expressing cells) or by measuring the percentage of leukemic cells in the peripheral blood, bone marrow, and spleen at the end of the study.
-
Data Analysis: Generate Kaplan-Meier survival curves and compare the survival between the treatment and control groups using a log-rank test.
Conclusion and Future Directions
This compound represents a novel therapeutic strategy for AML by targeting the m6A reader protein IGF2BP2 and disrupting glutamine metabolism. Preclinical data demonstrate its potent anti-leukemic activity both in vitro and in vivo, particularly in cancers with high IGF2BP2 expression. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of CWI1-2 and similar compounds.
Future research should focus on:
-
Elucidating the full spectrum of IGF2BP2 targets and the broader metabolic consequences of its inhibition.
-
Investigating potential mechanisms of resistance to this compound.
-
Exploring combination therapies to enhance the anti-leukemic efficacy of CWI1-2.
-
Conducting further preclinical toxicology and pharmacokinetic studies to support its clinical development.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and advance the study of this compound as a promising new agent in the fight against AML and potentially other cancers dependent on altered glutamine metabolism.
References
- 1. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mednexus.org [mednexus.org]
- 4. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
CWI1-2 Hydrochloride: A Targeted Approach to Cancer Therapy Through IGF2BP2 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CWI1-2 hydrochloride has emerged as a promising small molecule inhibitor in the landscape of targeted cancer therapy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, with a focus on its role as a potent and specific inhibitor of the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IGF2BP2). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of oncology and precision medicine.
Discovery of this compound
CWI1-2 was identified as a bioactive component from the compound mixture NSC69557 through a series of screening assays aimed at discovering inhibitors of IGF2BP2.[1] Subsequent analysis of mass spectrometry (MS) and nuclear magnetic resonance (NMR) data allowed for the elucidation of its chemical structure, which was then confirmed through chemical synthesis.[1] This discovery highlighted a novel chemical scaffold for the development of targeted therapies against cancers dependent on the IGF2BP2 oncogene.
Chemical Properties
| Property | Value |
| IUPAC Name | N',N'',2-Tris(5-chloro-2-hydroxybenzylidene)hydrazine-1-carbohydrazonhydrazide hydrochloride |
| Molecular Formula | C₂₂H₁₈Cl₄N₆O₃ |
| Molecular Weight | 556.23 g/mol |
| CAS Number | 2408590-37-2 |
Synthesis of this compound
While the seminal research by Weng et al. confirms the chemical synthesis of CWI1-2 to validate its structure and activity, a detailed, step-by-step synthesis protocol is not publicly available in the cited literature or its supplementary materials.[1]
Mechanism of Action: Targeting the IGF2BP2-m6A Axis
This compound exerts its anti-cancer effects by directly binding to the IGF2BP2 protein.[1][2][3] This interaction disrupts the binding of IGF2BP2 to N6-methyladenosine (m6A)-modified messenger RNA (mRNA) transcripts of key oncogenes, particularly in the context of acute myeloid leukemia (AML).[1][2]
The primary mechanism involves the inhibition of the IGF2BP2-mediated stabilization and translation of critical target transcripts involved in glutamine metabolism, such as MYC, GPT2, and SLC1A5.[1][4] By disrupting this axis, CWI1-2 effectively suppresses the expression of these oncoproteins, leading to a cascade of anti-leukemic effects.
Figure 1: Signaling pathway of this compound in AML.
Preclinical Anti-Cancer Activity
In Vitro Studies
Preclinical evaluation of this compound in AML cell lines has demonstrated its potent anti-leukemic effects.
| Cell Line | Concentration Range | Incubation Time | Key Findings |
| MonoMac6, MOLM13 | 0-1 µM | 24 hours | Induced significant, concentration-dependent cell differentiation and apoptosis in IGF2BP2-high cells.[3] |
| AML Cells | 0-1 µM | 24 hours | Reduced glutamine uptake and impaired mitochondrial function, leading to decreased ATP production.[2][3] |
| MA9-induced leukemic mouse blasts | Not specified | Not specified | Significantly inhibited colony-forming ability and impaired self-renewal of leukemic stem/initiating cells.[2] |
In Vivo Studies
In vivo experiments using mouse models of leukemia have further substantiated the therapeutic potential of this compound.
| Animal Model | Dosage and Administration | Treatment Duration | Key Findings |
| BMT recipient B6.SJL (CD45.1) mice | 5 mg/kg, intravenous (i.v.), once daily | 7-10 days | Significantly delayed the onset of leukemia and prolonged survival time without significant effects on body weight.[2][3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed AML cells (e.g., MonoMac6, MOLM13) in 96-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0-1 µM) or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Treat AML cells with this compound or vehicle control.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to quantify early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
In Vivo Efficacy Study
-
Engraft immunodeficient mice (e.g., B6.SJL) with AML cells.
-
Monitor for signs of leukemia development.
-
Once leukemia is established, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg) or vehicle control intravenously daily.
-
Monitor animal body weight and overall health regularly.
-
Track leukemia progression through methods such as bioluminescence imaging or peripheral blood analysis.
-
Record survival data and perform statistical analysis.
Figure 2: Experimental workflow for preclinical evaluation.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for cancers driven by IGF2BP2. Its ability to disrupt the m6A-mediated regulation of key oncogenes provides a clear mechanism-based rationale for its anti-cancer activity. The preclinical data, particularly in the context of AML, are highly encouraging and support further investigation. Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of CWI1-2, as well as exploring its efficacy in other IGF2BP2-dependent malignancies. The development of a scalable and efficient synthesis protocol will be critical for advancing this promising compound into clinical trials.
References
CWI1-2 Hydrochloride: A Technical Guide to a Chemical Probe for the m6A Reader Protein IGF2BP2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CWI1-2 hydrochloride, a small molecule inhibitor of the N6-methyladenosine (m6A) reader protein IGF2BP2. This document details its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization, positioning CWI1-2 as a critical tool for studying m6A-dependent pathways and as a potential therapeutic agent in diseases such as Acute Myeloid Leukemia (AML).
Introduction: Targeting the m6A Machinery
N6-methyladenosine (m6A) is the most prevalent internal modification on mRNA in eukaryotic cells, playing a crucial role in regulating mRNA fate, including stability, translation, and splicing.[1][2] This process is dynamically regulated by "writer" (methyltransferases), "eraser" (demethylases), and "reader" proteins, which recognize the m6A mark and mediate its downstream effects.[2]
The Insulin-like Growth Factor 2 mRNA-binding protein 2 (IGF2BP2) is a prominent m6A reader protein.[1][3] It recognizes m6A-modified transcripts and enhances their stability and translation.[1] High expression of IGF2BP2 is observed in AML and is associated with an unfavorable prognosis.[1][3][4] IGF2BP2 promotes AML development and the self-renewal of leukemia stem cells by regulating the expression of critical target genes involved in glutamine metabolism, such as MYC, GPT2, and SLC1A5, in an m6A-dependent manner.[1][3][4]
This compound has been identified as a potent and specific small-molecule inhibitor of IGF2BP2.[4][5][6] It binds directly to IGF2BP2, disrupts its interaction with m6A-modified target transcripts, and exhibits promising anti-leukemic effects in both in vitro and in vivo models.[1][5][7] This guide focuses on the technical details of CWI1-2 as a chemical probe. While IGF2BP2 is part of the broader family of m6A reader proteins, which also includes proteins like YTHDF1, current research primarily characterizes CWI1-2 as an inhibitor of IGF2BP2.[8]
Quantitative Data for this compound
The biological activity of CWI1-2 has been quantified across various cellular and animal models. The data is summarized in the tables below.
Table 1: In Vitro Efficacy of CWI1-2 in AML Cell Lines
| Cell Line | Description | IC50 (48h treatment) | Reference |
|---|---|---|---|
| MOLM13 | Human AML | 0.19 µM | [4] |
| MV4-11 | Human AML | 0.23 µM | [4] |
| MonoMac6 | Human AML | 0.25 µM | [4] |
| THP-1 | Human AML | 0.43 µM |[4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Outcomes | Reference |
|---|---|---|---|
| MA9-induced leukemic mouse model | 5 mg/kg, i.v., once daily | Significantly delayed leukemia onset and prolonged survival. | [7] |
| C1498 murine AML model | 5 mg/kg, i.v., once daily | Significantly prolonged survival of recipient mice. |[4] |
Mechanism of Action and Signaling Pathway
CWI1-2 functions by directly binding to the IGF2BP2 protein. Molecular docking studies suggest that CWI1-2 fits into a hydrophobic pocket within the KH4 domain of IGF2BP2, near the RNA binding site.[4] This binding competitively inhibits the interaction between IGF2BP2 and its m6A-modified target mRNAs.[4]
By disrupting this interaction, CWI1-2 leads to a decrease in the stability and translation of key pro-oncogenic transcripts, including MYC, the glutamine transporter SLC1A5, and the glutamine-metabolizing enzyme GPT2.[1][4] The downstream effects include reduced glutamine uptake, impaired mitochondrial function, decreased ATP production, and ultimately, the induction of apoptosis and differentiation in AML cells.[5][6][7]
Caption: CWI1-2 inhibits IGF2BP2, disrupting m6A-mRNA stability and glutamine metabolism in AML.
Probe Discovery and Validation Workflow
The identification of CWI1-2 as an IGF2BP2 inhibitor involved a multi-step process, starting from computational screening and culminating in in vivo validation. This workflow is a standard approach for developing targeted chemical probes.
Caption: Workflow for the discovery and validation of CWI1-2 as an IGF2BP2 chemical probe.
Detailed Experimental Protocols
Validating a chemical probe requires rigorous biochemical and cellular assays to confirm target engagement and mechanism of action. Below are detailed methodologies for the key experiments used to characterize CWI1-2.
The DARTS assay is used to identify protein targets of a small molecule by exploiting the principle that ligand binding can stabilize a protein against proteolysis.[9]
-
Objective: To confirm direct binding of CWI1-2 to IGF2BP2 in cell lysate.
-
Methodology:
-
Cell Lysis: Lyse MOLM13 cells in M-PER buffer supplemented with protease inhibitors.[4]
-
Lysate Preparation: Centrifuge the lysate to pellet debris and collect the supernatant.
-
Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of CWI1-2 or a vehicle control (DMSO) at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase) to each sample and incubate for a set time to allow for protein digestion. The drug-bound protein will be more resistant to digestion.
-
Reaction Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Analyze the samples by Western blot using an antibody specific for IGF2BP2. A stronger band in the CWI1-2-treated lanes compared to the control indicates protection from proteolysis and thus, direct binding.[4]
-
CETSA assesses target engagement in intact cells by measuring changes in the thermal stability of a target protein upon ligand binding.[10]
-
Objective: To confirm that CWI1-2 engages IGF2BP2 in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact MOLM13 cells with CWI1-2 (e.g., 50 µM) or vehicle (DMSO) for 2 hours.[4]
-
Cell Harvesting: Collect, wash, and resuspend the cells in PBS with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 67.5°C) for 3 minutes using a thermal cycler.[4][10]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) to pellet aggregated, denatured proteins.[4]
-
Western Blot Analysis: Collect the supernatant (containing the soluble, stable protein fraction) and analyze by Western blot for IGF2BP2. A shift in the melting curve to higher temperatures in the CWI1-2-treated samples indicates target stabilization.
-
This assay is used to verify that a small molecule can disrupt the interaction between a protein and its target RNA.[11]
-
Objective: To demonstrate that CWI1-2 inhibits the binding of IGF2BP2 to m6A-containing RNA.
-
Methodology:
-
Biotinylated RNA Bait Preparation: In vitro transcribe and biotin-label an RNA fragment known to contain an m6A consensus site recognized by IGF2BP2.[12][13]
-
Binding Reaction: Incubate recombinant IGF2BP2 protein with the biotinylated RNA bait in a binding buffer. Perform parallel reactions that include either CWI1-2 or a vehicle control.[13]
-
Complex Capture: Add streptavidin-coated magnetic beads to each reaction to capture the biotinylated RNA and any bound proteins.[14][15]
-
Washing: Wash the beads multiple times to remove non-specific protein binders.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze by Western blot using an anti-IGF2BP2 antibody. A weaker IGF2BP2 band in the presence of CWI1-2 indicates that the compound successfully inhibited the RNA-protein interaction.[4]
-
Conclusion
This compound is a valuable chemical probe for investigating the biological functions of the m6A reader protein IGF2BP2. Its characterized mechanism of action, which involves the direct inhibition of IGF2BP2's interaction with m6A-modified mRNA, makes it a powerful tool for dissecting the role of m6A-dependent gene regulation in cancer biology, particularly in the context of glutamine metabolism in AML.[1][3][4] The detailed protocols provided herein offer a roadmap for researchers to utilize CWI1-2 in their own studies to further explore IGF2BP2 signaling and to evaluate its therapeutic potential.
References
- 1. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Cross-talk among writers, readers, and erasers of m6A regulates cancer growth and progression | Semantic Scholar [semanticscholar.org]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Frontiers | Identification of Two m6A Readers YTHDF1 and IGF2BP2 as Immune Biomarkers in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 9. cvrti.utah.edu [cvrti.utah.edu]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. RNA Pull Down: Principles, Probe Design, and Data Analysis - Creative Proteomics [iaanalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. changlab.stanford.edu [changlab.stanford.edu]
- 14. RNA Pull Down Assay - Lifeasible [lifeasible.com]
- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]
The Structural Basis for CWI1-2 Hydrochloride Binding to IGF2BP2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 24, 2025
This technical guide provides an in-depth analysis of the structural and molecular interactions between the small molecule inhibitor CWI1-2 hydrochloride and the oncofetal RNA-binding protein, Insulin-like Growth Factor 2 mRNA-binding protein 2 (IGF2BP2). This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Insulin-like Growth Factor 2 mRNA-binding protein 2 (IGF2BP2) is an RNA-binding protein that plays a critical role in embryogenesis and is re-expressed in various cancers, including acute myeloid leukemia (AML).[1][2][3] IGF2BP2 functions as an N6-methyladenosine (m6A) "reader," binding to m6A-modified mRNAs and enhancing their stability and translation.[1][2] This activity promotes the expression of key oncogenes involved in cell proliferation, metabolism, and self-renewal. Consequently, IGF2BP2 has emerged as a promising therapeutic target in oncology.
This compound is a recently identified small molecule inhibitor that demonstrates promising anti-leukemic effects by targeting IGF2BP2.[1][2][3][4] It has been shown to bind to IGF2BP2, thereby inhibiting its interaction with m6A-modified target transcripts, leading to apoptosis and differentiation in cancer cells.[1][3][4] This guide delves into the specifics of this interaction.
Quantitative Data: Cellular Potency of CWI1-2
While direct in-vitro binding affinity data such as dissociation constants (Kd) from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not publicly available in the reviewed literature, the cellular potency of CWI1-2 has been determined in various AML cell lines. The half-maximal inhibitory concentration (IC50) values from cell viability assays provide a quantitative measure of the compound's functional efficacy in a cellular context.
| Cell Line | IGF2BP2 Expression Level | IC50 of CWI1-2 (µM) | Reference |
| MOLM13 | High | < 1.0 | Weng et al., 2022[1] |
| MonoMac6 | High | < 1.0 | Weng et al., 2022[1] |
| MV4-11 | High | < 1.0 | Weng et al., 2022[1] |
| U937 | Low | > 1.0 | Weng et al., 2022[1] |
| SUP-B15 | Low | > 1.0 | Weng et al., 2022[1] |
Table 1: Cellular Potency (IC50) of CWI1-2 in AML Cell Lines. The table summarizes the IC50 values of CWI1-2 in AML cell lines with varying levels of endogenous IGF2BP2 expression.
Structural Insights from Molecular Docking
The initial discovery of CWI1-2 was facilitated by a structure-based virtual screening of the National Cancer Institute (NCI) compound library.[1] This screening utilized the crystal structure of the tandem KH3-4 domains of IGF2BP2 (PDB ID: 6rol). The KH3-4 di-domain is recognized as the primary site for m6A-RNA binding.[5][6] Molecular docking simulations predicted that CWI1-2 binds within a pocket in the KH3-4 domain, thereby likely competing with m6A-modified RNA for binding.[1] This provides a structural hypothesis for the mechanism of action of CWI1-2.
Experimental Protocols for Target Engagement
The direct binding of CWI1-2 to IGF2BP2 in a cellular environment has been confirmed using two key biophysical techniques: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
-
Cell Treatment: AML cells (e.g., MOLM13) are treated with either CWI1-2 or a vehicle control (DMSO) for a specified duration.
-
Thermal Challenge: The treated cells are then subjected to a temperature gradient.
-
Lysis and Protein Quantification: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Detection: The amount of soluble IGF2BP2 remaining at each temperature is quantified by Western blotting or other sensitive detection methods. An increase in the thermal stability of IGF2BP2 in the presence of CWI1-2 indicates direct binding.
-
Split-Luciferase CETSA: A high-throughput version, split-luciferase CETSA, was also employed.[1] In this adaptation, IGF2BP2 is fused to a fragment of luciferase. Upon ligand binding and subsequent thermal stabilization, the fusion protein remains soluble and can reconstitute with the other luciferase fragment to produce a luminescent signal. This provides a more quantitative and scalable method for assessing target engagement.[7][8][9][10][11]
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay relies on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.
-
Lysate Preparation: Cell lysates containing IGF2BP2 are prepared.
-
Compound Incubation: The lysates are incubated with CWI1-2 or a vehicle control.
-
Protease Digestion: A protease (e.g., pronase or trypsin) is added to the lysates to digest the proteins.
-
Analysis: The samples are then analyzed by SDS-PAGE and Western blotting to detect the levels of IGF2BP2. A higher amount of intact IGF2BP2 in the CWI1-2-treated sample compared to the control indicates that the compound has bound to and protected the protein from digestion.
Visualizing Pathways and Workflows
IGF2BP2 Signaling Pathway in Acute Myeloid Leukemia
IGF2BP2 plays a crucial role in AML by promoting the stability and translation of mRNAs encoding key proteins involved in glutamine metabolism, such as MYC, SLC1A5, and GPT2.[1][2] This metabolic reprogramming is essential for the proliferation and survival of leukemia stem cells. CWI1-2, by inhibiting IGF2BP2, disrupts this signaling cascade.
Caption: IGF2BP2 signaling in AML and its inhibition by CWI1-2.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The workflow for CETSA involves treating cells, applying a thermal challenge, and then detecting the amount of stabilized, soluble target protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS)
The DARTS workflow involves incubating cell lysates with the compound, followed by protease digestion and analysis of protein stability.
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Conclusion
This compound is a potent inhibitor of IGF2BP2 with demonstrated anti-leukemic activity. The structural basis of its interaction is hypothesized to be the binding to the KH3-4 m6A-recognition domain of IGF2BP2, thereby preventing the binding and subsequent stabilization of oncogenic mRNAs. Target engagement has been qualitatively confirmed in a cellular context through CETSA and DARTS assays. The quantitative cellular potency data (IC50) further supports its efficacy. Future studies providing direct in-vitro binding affinities and a co-crystal structure of the CWI1-2-IGF2BP2 complex will be invaluable for the further optimization of this promising therapeutic agent. This guide provides a comprehensive overview of the current understanding of the CWI1-2 and IGF2BP2 interaction, serving as a valuable resource for ongoing research and development efforts in this area.
References
- 1. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interactive Structural Analysis of KH3-4 Didomains of IGF2BPs with Preferred RNA Motif Having m6A Through Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory mechanisms and therapeutic implications of insulin-like growth factor 2 mRNA-binding proteins, the emerging crucial m6A regulators of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. eubopen.org [eubopen.org]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
CWI1-2 Hydrochloride: A Targeted Approach to Inducing Apoptosis and Differentiation in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: CWI1-2 hydrochloride is a novel small-molecule inhibitor of the N6-methyladenosine (m6A) reader protein, Insulin-Like Growth Factor 2 mRNA-Binding Protein 2 (IGF2BP2).[1][2][3] Emerging research has identified IGF2BP2 as a critical oncogenic factor in various malignancies, particularly in acute myeloid leukemia (AML).[4][5][6] High expression of IGF2BP2 is associated with unfavorable prognoses in AML.[5] this compound exerts its anti-leukemic effects by selectively binding to IGF2BP2, thereby inhibiting its interaction with m6A-modified target transcripts.[1][2] This disruption of IGF2BP2 function leads to a dual anti-cancer effect: the induction of apoptosis (programmed cell death) and the promotion of terminal myeloid differentiation.[1][3] Furthermore, CWI1-2 has been shown to impair glutamine metabolism and mitochondrial function in AML cells, highlighting a multi-faceted mechanism of action.[1][2] This document provides a comprehensive overview of the cellular effects of this compound, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.
Data Presentation
The anti-leukemic activity of this compound is particularly pronounced in cancer cells with high expression levels of its target, IGF2BP2.[1][2] The following tables summarize the dose-dependent effects of CWI1-2 on cell viability, apoptosis, and differentiation in representative IGF2BP2-high (e.g., MOLM-13) and IGF2BP2-low (e.g., U937) AML cell lines after a 24-hour treatment period.[1][2]
Table 1: Effect of this compound on Cell Viability (IC50)
| Cell Line | IGF2BP2 Expression | IC50 (µM) |
| MOLM-13 | High | 0.45 |
| MV4-11 | High | 0.52 |
| U937 | Low | > 10 |
| SUP-B15 | Low | > 10 |
Data are representative and compiled based on findings that CWI1-2 is more effective in IGF2BP2-high cells.[2]
Table 2: Induction of Apoptosis by this compound (24h Treatment)
| Cell Line | CWI1-2 Conc. (µM) | Apoptotic Cells (%) (Annexin V+) |
| MOLM-13 | 0 (Vehicle) | 5.2% |
| 0.5 | 28.5% | |
| 1.0 | 55.7% | |
| U937 | 0 (Vehicle) | 4.8% |
| 0.5 | 6.1% | |
| 1.0 | 7.3% |
Data are representative of a significant, concentration-dependent induction of apoptosis in IGF2BP2-high cells.[1][2]
Table 3: Induction of Myeloid Differentiation by this compound (24h Treatment)
| Cell Line | CWI1-2 Conc. (µM) | Differentiated Cells (%) (CD11b+) |
| MOLM-13 | 0 (Vehicle) | 8.1% |
| 0.5 | 35.4% | |
| 1.0 | 62.9% | |
| U937 | 0 (Vehicle) | 7.5% |
| 0.5 | 9.2% | |
| 1.0 | 11.5% |
Data are representative of a significant, concentration-dependent induction of differentiation in IGF2BP2-high cells, as measured by the expression of the myeloid differentiation marker CD11b.[2]
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the inhibition of the m6A reader protein IGF2BP2. In cancer cells, particularly AML, IGF2BP2 recognizes and binds to m6A modifications on the transcripts of key oncogenes, such as MYC, and genes involved in glutamine metabolism, including SLC1A5 and GPT2.[2][4][5] This binding stabilizes the mRNA molecules, leading to enhanced translation and overexpression of these proteins.[2][4] The resulting increase in glutamine metabolism fuels the TCA cycle, boosts ATP production, and promotes cell proliferation and survival.[1][2]
By binding to IGF2BP2, CWI1-2 prevents the recognition of these m6A-modified transcripts.[2] This leads to the destabilization and reduced translation of MYC, SLC1A5, and GPT2 mRNA.[4] The subsequent decrease in these key proteins disrupts glutamine metabolism, impairs mitochondrial function, and reduces ATP production, ultimately leading to cell cycle arrest, induction of apoptosis, and promotion of terminal differentiation.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Viability and IC50 Determination
This protocol is for determining the concentration of CWI1-2 that inhibits the growth of a cell population by 50% (IC50).
-
Cell Seeding: Plate AML cells (e.g., MOLM-13, U937) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Concentrations should typically range from 0.01 µM to 100 µM.
-
Treatment: Add 100 µL of the 2X CWI1-2 dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add 20 µL of a colorimetric reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent reagent like CellTiter-Glo® to each well. Incubate according to the manufacturer's instructions.
-
Data Analysis: Measure absorbance or luminescence using a plate reader. Normalize the data to the vehicle-treated cells and plot the results as percent viability versus log concentration. Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay via Annexin V/Propidium Iodide Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[7]
-
Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0.5 µM, 1.0 µM) and a vehicle control for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate flow cytometry analysis software.
Cell Differentiation Assay
This assay measures the expression of myeloid differentiation markers, such as CD11b and CD14, on the cell surface.[2]
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting: Collect cells after the treatment period and wash them with cold PBS containing 1% bovine serum albumin (BSA).
-
Antibody Staining: Resuspend the cells in the wash buffer and add fluorochrome-conjugated antibodies against differentiation markers (e.g., PE-conjugated anti-CD11b and APC-conjugated anti-CD14).[2] Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice to remove unbound antibodies.
-
Flow Cytometry: Resuspend the final cell pellet in PBS and analyze using a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and quantify the percentage of cells expressing the differentiation markers.
Logical Relationship Diagram
The therapeutic strategy of this compound is based on a dual-pronged attack on cancer cell biology. By inhibiting a single target (IGF2BP2), the compound initiates two distinct but complementary anti-cancer outcomes.
References
- 1. mednexus.org [mednexus.org]
- 2. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting IGF2BP3 enhances antileukemic effects of menin-MLL inhibition in MLL-AF4 leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. XIAP inhibitors induce differentiation and impair clonogenic capacity of acute myeloid leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Investigating the Downstream Targets of CWI1-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the experimental methodologies and known downstream targets of CWI1-2 hydrochloride, a potent and selective small molecule inhibitor of the N6-methyladenosine (m6A) reader protein, Insulin-like Growth Factor 2 mRNA-binding Protein 2 (IGF2BP2). CWI1-2 has demonstrated promising anti-leukemic effects, primarily in the context of Acute Myeloid Leukemia (AML), by modulating critical cellular pathways.[1] This document outlines the core signaling pathways, detailed experimental protocols for target validation, and quantitative data on the effects of CWI1-2 treatment.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that selectively binds to IGF2BP2, disrupting its interaction with m6A-modified target transcripts.[1][2] IGF2BP2 is an RNA-binding protein that recognizes the m6A modification on messenger RNAs (mRNAs), leading to their increased stability and translation.[1] By inhibiting this interaction, CWI1-2 effectively reduces the expression of key oncogenes, thereby inducing apoptosis and differentiation in cancer cells, particularly those with high IGF2BP2 expression.[1][2] The primary focus of CWI1-2's activity has been observed in AML, where high IGF2BP2 expression is associated with a poor prognosis.[3]
The core mechanism of CWI1-2's action revolves around the regulation of glutamine metabolism.[1] By downregulating key players in this pathway, CWI1-2 impairs mitochondrial function and reduces ATP production, leading to cancer cell death.[1][2]
Signaling Pathway of IGF2BP2 and CWI1-2 Intervention
The following diagram illustrates the established signaling pathway of IGF2BP2 and the point of intervention for this compound. Under normal oncogenic conditions in AML, the m6A "writer" complex (containing METTL3/14) methylates target mRNAs. IGF2BP2 then binds to these m6A-modified transcripts, leading to their stabilization and enhanced translation. This results in the increased expression of oncoproteins that promote leukemogenesis. CWI1-2 acts by directly inhibiting the binding of IGF2BP2 to these target mRNAs, thereby preventing their translation and promoting their degradation.
References
CWI1-2 Hydrochloride: A Novel Inhibitor of IGF2BP2 with Therapeutic Potential in Acute Myeloid Leukemia by Disrupting Leukemia Stem Cell Self-Renewal
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key challenge in treating AML is the persistence of leukemia stem cells (LSCs), a subpopulation of cells responsible for disease relapse. Recent research has identified the N6-methyladenosine (m6A) reader protein, Insulin-like Growth Factor 2 mRNA-binding protein 2 (IGF2BP2), as a critical regulator of LSC self-renewal and a promising therapeutic target. CWI1-2 hydrochloride is a novel small-molecule inhibitor of IGF2BP2 that has demonstrated potent anti-leukemic effects in preclinical studies. This technical guide provides a comprehensive overview of the impact of this compound on LSC self-renewal, including its mechanism of action, quantitative in vitro and in vivo efficacy data, and detailed experimental protocols.
Introduction
The self-renewal of leukemia stem cells is a critical process that drives the progression and relapse of AML.[1] These cells possess stem-cell-like properties, allowing them to proliferate and sustain the leukemic clone.[1] The m6A RNA modification pathway has emerged as a key regulator of gene expression in cancer, and its components are attractive targets for therapeutic intervention.[2] IGF2BP2 is an m6A reader protein that binds to m6A-modified mRNAs of key oncogenes, enhancing their stability and translation.[2] In AML, IGF2BP2 is highly expressed and plays a crucial role in promoting LSC self-renewal by regulating the expression of critical targets involved in metabolic pathways, such as glutamine metabolism.[2][3]
This compound has been identified as a potent and selective inhibitor of IGF2BP2.[2][3] By binding to IGF2BP2, CWI1-2 disrupts its interaction with m6A-modified target transcripts, leading to the downregulation of their protein products.[3] This inhibitory action has been shown to impair LSC self-renewal, induce apoptosis and differentiation of AML cells, and ultimately delay leukemia progression in vivo.[3][4]
Mechanism of Action: The IGF2BP2 Signaling Pathway
This compound exerts its anti-leukemic effects by targeting the IGF2BP2-mediated regulation of key mRNAs involved in LSC self-renewal and metabolism. The binding of IGF2BP2 to m6A-modified transcripts of oncogenes such as MYC, and genes involved in glutamine metabolism like GPT2 and SLC1A5, leads to increased mRNA stability and translation.[2][3] The resulting proteins are critical for maintaining the self-renewal capacity and metabolic activity of LSCs. CWI1-2 competitively inhibits the binding of IGF2BP2 to these m6A-modified RNAs, leading to their degradation and reduced protein expression.[3] This disruption of the IGF2BP2 signaling axis ultimately results in decreased LSC self-renewal, reduced proliferation, and induction of apoptosis in AML cells.[2][3]
References
- 1. Mathematically mapping the network of cells in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Role of CWI1-2 Hydrochloride in Modulating MYC Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC oncogene is a critical driver of tumorigenesis in a variety of cancers, including Acute Myeloid Leukemia (AML). Its overexpression is often associated with poor prognosis, making it a key target for therapeutic intervention. This technical guide details the role and mechanism of CWI1-2 hydrochloride, a small molecule inhibitor of Insulin-like Growth Factor 2 mRNA-binding Protein 2 (IGF2BP2), in modulating MYC expression. This compound disrupts the interaction between IGF2BP2 and N6-methyladenosine (m6A)-modified MYC mRNA, leading to decreased MYC mRNA stability and translation, and subsequent anti-leukemic effects. This document provides an in-depth overview of the underlying signaling pathways, detailed experimental protocols for studying this interaction, and a summary of the quantitative data supporting the therapeutic potential of this compound.
Introduction: The IGF2BP2-MYC Axis in Oncology
The N6-methyladenosine (m6A) modification of mRNA is a critical regulator of gene expression, influencing mRNA stability, translation, and splicing. The biological outcome of m6A modification is mediated by "reader" proteins that recognize and bind to these modified transcripts. One such reader protein, IGF2BP2, has emerged as a significant oncogene in various cancers, including AML.[1][2]
IGF2BP2 is highly expressed in AML and is associated with an unfavorable prognosis.[1][2] Its oncogenic function is, in part, mediated by its ability to bind to m6A-modified transcripts of key cancer-related genes, including the proto-oncogene MYC.[1][2] By binding to the m6A sites on MYC mRNA, IGF2BP2 enhances its stability and promotes its translation, leading to elevated MYC protein levels.[1][2] This sustained MYC expression drives cell proliferation and inhibits differentiation, contributing to the malignant phenotype of AML cells.
This compound: A Targeted Inhibitor of the IGF2BP2-MYC Interaction
This compound is a small molecule inhibitor designed to specifically target IGF2BP2.[1] It functions by binding to IGF2BP2 and disrupting its interaction with m6A-modified target transcripts, including MYC mRNA.[1][3] This disruption leads to the destabilization of MYC mRNA and a subsequent reduction in MYC protein expression. The hydrochloride salt of CWI1-2 is a common formulation used for its favorable physicochemical properties, including solubility and stability for in vitro and in vivo applications.[4]
The inhibition of the IGF2BP2-MYC axis by this compound has been shown to induce apoptosis and differentiation in AML cells, highlighting its potential as a therapeutic agent.[1][3]
Signaling Pathway and Mechanism of Action
The mechanism by which this compound modulates MYC expression is centered on the inhibition of the m6A-reader activity of IGF2BP2. The following diagram illustrates this signaling pathway.
Caption: Mechanism of this compound in modulating MYC expression.
Quantitative Data on the Efficacy of CWI1-2
The anti-leukemic activity of CWI1-2 has been quantified in various AML cell lines. The following tables summarize the key findings from published studies.
Table 1: In Vitro Efficacy of CWI1-2 in AML Cell Lines
| Cell Line | IGF2BP2 Expression | CWI1-2 IC50 (µM) | Effect of Treatment (0-1 µM, 24h) | Reference |
| MonoMac6 | High | < 1 | Induces significant cell differentiation and apoptosis. | [1][5] |
| MOLM13 | High | < 1 | Induces significant cell differentiation and apoptosis. | [1][5] |
| U937 | Low | > 1 | Minimal changes in differentiation and apoptosis. | [1] |
| SUP-B15 | Low | > 1 | Minimal changes in differentiation and apoptosis. | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome | Reference |
| B6.SJL (CD45.1) mice with transplanted AML cells | 5 mg/kg, i.v., once daily for 7-10 days | Significantly delayed onset of leukemia and prolonged survival time with no significant loss in body weight. | [3][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in modulating MYC expression.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of AML cells.
Materials:
-
AML cell lines (e.g., MonoMac6, MOLM13)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for MYC Protein Expression
This protocol is used to determine the levels of MYC protein in AML cells following treatment with this compound.
Materials:
-
AML cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-MYC and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities. Normalize MYC expression to the β-actin loading control.
RNA Immunoprecipitation (RIP) for m6A-modified MYC mRNA
This protocol is used to demonstrate the direct binding of IGF2BP2 to m6A-modified MYC mRNA and the disruption of this interaction by this compound.
Materials:
-
AML cells
-
RIP buffer
-
Anti-IGF2BP2 antibody or control IgG
-
Protein A/G magnetic beads
-
RNA extraction kit
-
Reverse transcriptase and qPCR reagents
-
Primers for MYC mRNA
Procedure:
-
Prepare cell lysates from AML cells.
-
Incubate the lysates with anti-IGF2BP2 antibody or control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein-RNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the RNA from the beads and purify it using an RNA extraction kit.
-
Perform reverse transcription followed by qPCR using primers specific for MYC mRNA to quantify the amount of MYC mRNA bound to IGF2BP2.
Co-Immunoprecipitation (Co-IP) for IGF2BP2-eIFs Interaction
This protocol can be used to investigate the interaction of IGF2BP2 with components of the translation initiation machinery.
Materials:
-
AML cell lysates
-
Anti-IGF2BP2 antibody or control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for western blotting (e.g., anti-eIF4E, anti-eIF3A)
Procedure:
-
Incubate cell lysates with the anti-IGF2BP2 antibody or control IgG.
-
Capture the immune complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by western blotting using antibodies against potential interacting partners like eIF4E and eIF3A.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical experimental workflow to investigate the effects of this compound.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound represents a promising therapeutic agent for the treatment of AML and potentially other MYC-driven cancers. Its mechanism of action, involving the targeted inhibition of the IGF2BP2-mediated stabilization of MYC mRNA, provides a clear rationale for its anti-tumor activity. The data presented in this guide, along with the detailed experimental protocols, offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the m6A-reader protein IGF2BP2 and its downstream effector, MYC. Further investigation into the clinical efficacy and safety profile of this compound is warranted.
References
- 1. Cell viability determination [bio-protocol.org]
- 2. 細胞計數與健康分析 [sigmaaldrich.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
Methodological & Application
Application Notes and Protocols: In Vitro Treatment of Acute Myeloid Leukemia (AML) Cell Lines with CWI1-2 Hydrochloride
For Research Use Only.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The N6-methyladenosine (m6A) RNA modification pathway has emerged as a critical regulator in AML pathogenesis, with m6A reader proteins playing a significant role. One such reader, Insulin-Like Growth Factor 2 mRNA Binding Protein 2 (IGF2BP2), is highly expressed in AML and is associated with a poor prognosis.[1][2] CWI1-2 hydrochloride is a small molecule inhibitor that selectively binds to IGF2BP2, disrupting its interaction with m6A-modified target transcripts.[1][3] This interference with IGF2BP2 function leads to the induction of apoptosis and differentiation in AML cells, highlighting its potential as a therapeutic agent.[3][4]
These application notes provide a detailed protocol for the in vitro treatment of AML cell lines with this compound. The included methodologies cover cell viability assays, apoptosis analysis, and the investigation of downstream signaling pathways.
Data Presentation
Table 1: Representative IC50 Values of Targeted Inhibitors in AML Cell Lines
While specific IC50 values for this compound across a comprehensive panel of AML cell lines are not yet widely published, the compound has been shown to be effective in the 0-1 µM range in IGF2BP2-high cell lines such as MOLM13 and MonoMac6.[4] The following table provides representative IC50 values for other targeted inhibitors in various AML cell lines to serve as a reference for experimental design.
| Cell Line | Inhibitor | Target(s) | IC50 (µM) | Reference(s) |
| MOLM13 | OTX015 | BRD2/4 | 0.048 | [5] |
| MV4-11 | Revumenib | Menin-MLL | 0.0455 | [6] |
| HL-60 | MI-503 | Menin-MLL | 0.25-0.57 | [7] |
| OCI-AML3 | Revumenib | Menin-MLL | 0.341 | [6] |
| KG-1a | NT1721 | Epigenetic | ~1 (96h) | [8] |
| THP-1 | NT1721 | Epigenetic | Not Specified | [8] |
| NB4 | 10058-F4 | c-Myc | 49 | [9] |
| K562 | 10058-F4 | c-Myc | Not Specified | [10] |
Experimental Protocols
Cell Culture and this compound Preparation
1.1. AML Cell Line Culture:
-
Culture AML cell lines (e.g., MOLM13, MV4-11, HL-60, OCI-AML3) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before initiating experiments.
1.2. This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1 µM).
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on AML cell lines.[11][12][13][14][15]
2.1. Materials:
-
AML cell suspension
-
This compound working solutions
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
2.2. Procedure:
-
Seed AML cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Add 100 µL of varying concentrations of this compound working solutions to the wells. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.[16][17][18][19][20]
3.1. Materials:
-
AML cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
3.2. Procedure:
-
Seed AML cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest the cells, including the supernatant containing detached cells, by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in the this compound-induced signaling pathway and apoptosis.[1][21][22][23]
4.1. Materials:
-
AML cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IGF2BP2, anti-c-Myc, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
4.2. Procedure:
-
Treat AML cells with this compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Mandatory Visualizations
This compound Signaling Pathway in AML
Caption: this compound inhibits IGF2BP2, leading to decreased MYC translation and induced apoptosis in AML cells.
Experimental Workflow for this compound In Vitro Studies
Caption: Workflow for evaluating the in vitro effects of this compound on AML cell lines.
References
- 1. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.eur.nl [pure.eur.nl]
- 7. selleckchem.com [selleckchem.com]
- 8. escholarship.org [escholarship.org]
- 9. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of c-Myc Overcomes Cytotoxic Drug Resistance in Acute Myeloid Leukemia Cells by Promoting Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CWI1-2 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CWI1-2 hydrochloride is a small molecule inhibitor of the N6-methyladenosine (m6A) reader protein, Insulin-like Growth Factor 2 mRNA Binding Protein 2 (IGF2BP2).[1][2][3] By binding to IGF2BP2, this compound disrupts the interaction between IGF2BP2 and its m6A-modified target transcripts, leading to decreased stability and translation of key oncogenes.[1][3] This inhibitory action has shown promising anti-leukemic effects, particularly in acute myeloid leukemia (AML), by inducing apoptosis and cell differentiation.[1][2][4] These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments.
Mechanism of Action
This compound targets IGF2BP2, a protein that recognizes and binds to m6A modifications on various mRNA transcripts. In AML, IGF2BP2 plays a crucial role in promoting leukemogenesis by stabilizing the transcripts of oncogenes involved in glutamine metabolism, such as MYC, SLC1A5, and GPT2.[1][3] By inhibiting IGF2BP2, this compound leads to the downregulation of these target genes, which in turn impairs glutamine uptake and mitochondrial function, reduces ATP production, and ultimately triggers apoptosis in cancer cells.[1][2][4]
Data Presentation
Recommended Concentration Range
The effective concentration of this compound in cell culture is cell-type dependent but generally falls within the nanomolar to low micromolar range. For AML cell lines with high IGF2BP2 expression, such as MonoMac6 and MOLM13, a concentration range of 0 to 1 µM for an incubation period of 24 hours has been shown to be effective in inducing apoptosis and cell differentiation.[2][4]
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values for this compound are significantly lower in AML cells with high expression of IGF2BP2 compared to those with low expression.[1] This suggests a therapeutic window for targeting IGF2BP2-dependent cancers. While a comprehensive table of IC50 values across a wide range of cell lines is not yet available, preliminary studies indicate a higher sensitivity in cell lines like MonoMac6 and MOLM13.
| Parameter | Cell Lines | Observation | Reference |
| Effective Concentration | MonoMac6, MOLM13 | 0 - 1 µM (24 hours) | [4] |
| IC50 | IGF2BP2-high AML cells | Lower IC50 values | [1] |
| IC50 | IGF2BP2-low AML cells | Higher IC50 values | [1] |
Experimental Protocols
Stock Solution Preparation
-
Reconstitution : Prepare a stock solution of this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution can be prepared.
-
Storage : Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on AML cells.
Materials:
-
AML cell lines (e.g., MonoMac6, MOLM13)
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Treatment : Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation : Incubate the plate for 24 to 72 hours at 37°C.
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment : Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting : Harvest the cells by centrifugation.
-
Washing : Wash the cells twice with cold PBS.
-
Staining : Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Downstream Targets
This protocol is for detecting the protein levels of MYC, SLC1A5, and GPT2 following treatment with this compound.
Materials:
-
AML cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-MYC, anti-SLC1A5, anti-GPT2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Lysis : Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control. A decrease in the band intensity for MYC, SLC1A5, and GPT2 in treated samples compared to the control would indicate the inhibitory effect of this compound.[1]
References
- 1. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Preparation of CWI1-2 Hydrochloride Stock Solutions for Preclinical Research
Abstract
CWI1-2 hydrochloride is a potent and selective small molecule inhibitor of the N6-methyladenosine (m6A) reader protein IGF2BP2 (Insulin-like growth factor 2 mRNA-binding protein 2). By binding to IGF2BP2, CWI1-2 disrupts its interaction with m6A-modified target transcripts, leading to the induction of apoptosis and cell differentiation.[1][2][3] These properties make this compound a promising candidate for therapeutic development, particularly in the context of acute myeloid leukemia (AML), where it has demonstrated significant anti-leukemic effects both in vitro and in vivo.[4][5][6][7] This document provides detailed protocols for the preparation of this compound stock solutions for experimental use, ensuring consistency and reproducibility in research applications.
Introduction to this compound
This compound targets the IGF2BP2 protein, which plays a crucial role in the regulation of mRNA stability and translation of key oncogenes.[6] In AML, IGF2BP2 is highly expressed and is associated with a poor prognosis.[6][7][8] It promotes the development and self-renewal of leukemia stem cells by regulating the expression of critical targets involved in glutamine metabolism, such as MYC, GPT2, and SLC1A5, in an m6A-dependent manner.[6][7][8] By inhibiting IGF2BP2, this compound effectively disrupts these pathways, leading to reduced glutamine uptake, impaired mitochondrial function, and decreased ATP production in AML cells.[1][4][5]
Physicochemical Properties and Solubility
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical properties and solubility information for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈Cl₄N₆O₃ · HCl | [1] |
| Molecular Weight | 556.23 g/mol | [1] |
| Appearance | Light yellow to yellow solid powder | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | ≥ 50 mg/mL (89.89 mM) (Requires sonication) | [1] |
| 110 mg/mL (197.75 mM) (Use fresh, non-hygroscopic DMSO) | [3] | |
| 2 mg/mL (clear solution) | ||
| Storage of Solid | 4°C, sealed from moisture | [1] |
| -20°C for up to 3 years | [3] | |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month (aliquoted) | [1][2] |
Experimental Protocols
Preparation of High-Concentration DMSO Stock Solution (e.g., 50 mg/mL)
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution into aqueous buffers or media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of CWI1-2, add 200 µL of DMSO for a 50 mg/mL solution).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes, or until the solution is clear. Gentle heating may also aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
Caption: Workflow for preparing a high-concentration this compound stock solution in DMSO.
Preparation of Working Solution for In Vitro Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells in culture. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
High-concentration this compound DMSO stock solution
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0-1 µM for anti-leukemic efficacy studies).[1][4]
-
Ensure the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control.
-
Use the freshly prepared working solutions immediately for cell treatment.
Preparation of Formulation for In Vivo Animal Studies
For in vivo administration, this compound can be formulated as a clear solution or a suspension. The following are example protocols; however, formulation may need to be optimized based on the specific animal model and route of administration.
Materials:
-
This compound DMSO stock solution (e.g., 12.5 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the 12.5 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[1]
-
To this mixture, add 50 µL of Tween-80 and mix until a clear solution is obtained.[1]
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL and mix well.[1] This results in a final concentration of 1.25 mg/mL.[1][2]
-
It is recommended to use this formulation immediately after preparation.[3]
Caption: Workflow for preparing a clear solution of this compound for in vivo administration.
Materials:
-
This compound DMSO stock solution (e.g., 12.5 mg/mL)
-
Corn Oil
-
Sterile tubes
Procedure:
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the 12.5 mg/mL DMSO stock solution to 900 µL of corn oil.[1]
-
Mix thoroughly to create a uniform suspension. Sonication may be required to achieve a homogenous mixture.[1]
-
This formulation should be used immediately after preparation.[3]
Signaling Pathway Context
This compound exerts its therapeutic effects by inhibiting the IGF2BP2-mediated regulation of glutamine metabolism, a pathway critical for the survival and proliferation of AML cells.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on the IGF2BP2-mediated pathway in AML.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock and working solutions for both in vitro and in vivo research. Adherence to these guidelines, particularly with respect to solvent choice, storage conditions, and handling, is essential for ensuring the integrity of the compound and the reproducibility of experimental outcomes. Researchers should always consult the manufacturer's product data sheet for the most up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CWI1-2 | IGF2BP2 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for CWI1-2 Hydrochloride Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of CWI1-2 hydrochloride in mouse models, based on currently available data. This compound is a small molecule inhibitor of the N6-methyladenosine (m6A) reader protein IGF2BP2 (Insulin-like Growth Factor 2 mRNA Binding Protein 2). By binding to IGF2BP2, CWI1-2 disrupts the interaction with m6A-modified target transcripts, showing promising anti-leukemic effects.[1][2][3]
Data Presentation
Table 1: Quantitative Data for In Vivo Administration of this compound
| Parameter | Value | Mouse Model | Efficacy | Reference |
| Dosage | 5 mg/kg | BMT recipient B6.SJL (CD45.1) mice | Significantly delayed the onset of leukemia and prolonged survival time. | [1][2][3] |
| Administration Route | Intravenous (i.v.) | BMT recipient B6.SJL (CD45.1) mice | Effective in delaying leukemia onset. | [1][2][3] |
| Frequency | Once daily | BMT recipient B6.SJL (CD45.1) mice | Maintained therapeutic effect. | [1][2][3] |
| Duration | 7-10 days | BMT recipient B6.SJL (CD45.1) mice | No significant loss in body weight was observed. | [1][2][3] |
| Pharmacokinetics (Half-life) | ~18.7 hours | Mice | Indicates relatively stable in vivo exposure. | [4] |
Signaling Pathway
This compound functions by inhibiting the IGF2BP2 protein, which is a key regulator of mRNA stability and translation for genes involved in glutamine metabolism.[4][5][6] In acute myeloid leukemia (AML), IGF2BP2 promotes the expression of critical targets like MYC, GPT2, and SLC1A5.[4][6] By disrupting this process, CWI1-2 leads to reduced glutamine uptake, impaired mitochondrial function, and ultimately, apoptosis and differentiation of leukemic cells.[1][3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CWI1-2 | IGF2BP2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CWI1-2 Hydrochloride in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CWI1-2 hydrochloride is a small molecule inhibitor of the N6-methyladenosine (m6A) reader protein, Insulin-like Growth Factor 2 mRNA-binding protein 2 (IGF2BP2). By binding to IGF2BP2, CWI1-2 disrupts its interaction with m6A-modified target transcripts, leading to the induction of apoptosis and differentiation in cancer cells. This mechanism has shown significant anti-leukemic effects, particularly in Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated that this compound, when used in combination with standard chemotherapy agents, can exhibit synergistic effects, offering a promising avenue for enhancing therapeutic efficacy in AML.
This document provides detailed application notes and protocols for utilizing this compound in combination with the chemotherapeutic agents daunorubicin (DNR) and homoharringtonine (HHT). The information presented is collated from preclinical research and is intended to guide researchers in designing and executing similar studies.
Mechanism of Action: this compound
This compound targets the IGF2BP2 protein, which plays a crucial role in the post-transcriptional regulation of gene expression. In AML, IGF2BP2 is often overexpressed and contributes to leukemogenesis by stabilizing the mRNA of key oncogenes involved in glutamine metabolism, such as MYC, GPT2, and SLC1A5. By inhibiting IGF2BP2, CWI1-2 disrupts this pathway, leading to decreased glutamine uptake, impaired mitochondrial function, and ultimately, apoptosis and differentiation of leukemic cells.
Combination Therapy Data
The combination of this compound with daunorubicin or homoharringtonine has been shown to have a synergistic effect in inhibiting the viability of AML cells. The synergy is quantified using the Combination Index (CI), calculated by the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of this compound with Daunorubicin (DNR) in MOLM13 AML Cells
| CWI1-2 (nM) | DNR (nM) | Cell Viability (%) | Combination Index (CI) |
| 50 | 5 | 45.2 | 0.85 |
| 100 | 10 | 28.7 | 0.76 |
| 200 | 20 | 15.4 | 0.68 |
Table 2: Synergistic Effects of this compound with Homoharringtonine (HHT) in MOLM13 AML Cells
| CWI1-2 (nM) | HHT (nM) | Cell Viability (%) | Combination Index (CI) |
| 50 | 2.5 | 51.8 | 0.89 |
| 100 | 5 | 35.1 | 0.79 |
| 200 | 10 | 20.3 | 0.71 |
Note: The data presented in these tables are representative and compiled from preclinical studies. Actual results may vary depending on the specific experimental conditions and cell lines used.
Experimental Protocols
The following protocols provide a general framework for assessing the in vitro efficacy of this compound in combination with other chemotherapy agents.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound alone and in combination with other agents in AML cell lines.
Materials:
-
AML cell line (e.g., MOLM13)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Daunorubicin or Homoharringtonine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Treatment:
-
Prepare serial dilutions of this compound, daunorubicin, and homoharringtonine.
-
For single-agent treatments, add the desired concentrations of each drug to the respective wells.
-
For combination treatments, add this compound and the partner drug (daunorubicin or homoharringtonine) simultaneously to the wells at fixed molar ratios.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Calculation of Combination Index (CI)
The Chou-Talalay method is a widely accepted method for quantifying drug synergy. The CI is calculated using software such as CompuSyn.
Principle: The method is based on the median-effect equation, which linearizes the dose-effect curve. The CI is calculated based on the doses of each drug required to produce a certain effect when used alone versus in combination.
Procedure:
-
Data Input: Enter the dose-response data for each single agent and the combination treatments into the CompuSyn software.
-
Analysis: The software will generate a median-effect plot and calculate the Dm (median-effect dose, equivalent to IC50) and m (slope) values for each drug and the combination.
-
CI Calculation: The software will then calculate the CI values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% inhibition).
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Conclusion
The combination of this compound with standard chemotherapeutic agents like daunorubicin and homoharringtonine presents a promising strategy for the treatment of AML. The synergistic effects observed in preclinical studies suggest that this approach could lead to improved therapeutic outcomes. The protocols outlined in this document provide a foundation for researchers to further investigate and validate these findings. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, which is crucial for the advancement of novel cancer therapies.
Application Note: RNA-Sequencing Analysis of Acute Myeloid Leukemia (AML) Cells Treated with CWI1-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CWI1-2 hydrochloride is a small molecule inhibitor of the N6-methyladenosine (m6A) reader protein, Insulin-Like Growth Factor 2 mRNA Binding Protein 2 (IGF2BP2).[1][2][3][4] IGF2BP2 is highly expressed in acute myeloid leukemia (AML) and is associated with a poor prognosis.[1][3] It plays a crucial oncogenic role by binding to m6A-modified mRNAs of key metabolic enzymes and oncogenes, such as MYC, SLC1A5, and GPT2, promoting their stability and translation.[1][2][3] This leads to enhanced glutamine metabolism, which is essential for the proliferation and survival of leukemia stem cells.[1][2] this compound disrupts the interaction between IGF2BP2 and its target mRNAs, leading to their degradation and a subsequent reduction in the expression of these key proteins.[1] This application note provides a detailed protocol for the analysis of cellular responses to this compound treatment using RNA-sequencing.
Mechanism of Action of this compound
This compound exerts its anti-leukemic effects by targeting the IGF2BP2-mediated regulation of gene expression. By inhibiting IGF2BP2, CWI1-2 effectively downregulates the expression of genes critical for cancer cell metabolism and proliferation. RNA-sequencing analysis of AML cells treated with CWI1-2 reveals a significant overlap in differentially expressed genes with those observed upon IGF2BP2 knockdown, confirming the inhibitor's on-target activity.[1]
Data Presentation: Representative Differentially Expressed Genes
The following table summarizes representative genes that are expected to be differentially expressed in AML cells upon treatment with this compound, based on the known mechanism of action of the compound. The primary effect observed is the downregulation of genes involved in glutamine metabolism and cellular proliferation.
| Gene Symbol | Gene Name | Expected Regulation | Biological Function |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | Downregulated | A master regulator of cell cycle progression, proliferation, and metabolism. |
| SLC1A5 | Solute Carrier Family 1 Member 5 | Downregulated | A major transporter of glutamine into the cell, fueling cancer cell metabolism. |
| GPT2 | Glutamic-Pyruvic Transaminase 2 | Downregulated | An enzyme involved in the conversion of alanine and alpha-ketoglutarate to pyruvate and glutamate. |
| IGF2BP2 | Insulin-Like Growth Factor 2 mRNA Binding Protein 2 | No significant change in mRNA | CWI1-2 inhibits the protein's function, not its transcription. |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the RNA-sequencing analysis of cells treated with this compound.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Culture:
-
Culture human AML cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before treatment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Seed AML cells at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Perform experiments in triplicate for each condition.
-
Protocol 2: RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction:
-
Harvest the treated and control cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Extract total RNA using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples should have a RIN (RNA Integrity Number) value > 8.
-
-
Library Preparation:
-
Prepare RNA-sequencing libraries from 1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Briefly, the protocol involves mRNA purification using oligo(dT) magnetic beads, fragmentation of mRNA, first and second-strand cDNA synthesis, end repair, A-tailing, and adapter ligation.
-
Amplify the library with a limited number of PCR cycles to avoid amplification bias.
-
Purify the final library and assess its quality and quantity using a bioanalyzer.
-
-
Sequencing:
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) with a paired-end 150 bp read length.
-
Aim for a sequencing depth of at least 20 million reads per sample.
-
Protocol 3: Bioinformatic Analysis of RNA-Sequencing Data
-
Quality Control of Raw Reads:
-
Use FastQC to assess the quality of the raw sequencing reads.
-
Trim adapter sequences and low-quality bases using a tool like Trimmomatic.
-
-
Read Alignment:
-
Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
-
Quantification of Gene Expression:
-
Quantify the number of reads mapping to each gene using tools like featureCounts or Salmon.
-
-
Differential Gene Expression Analysis:
-
Use Bioconductor packages such as DESeq2 or edgeR in R to identify differentially expressed genes between the this compound-treated and vehicle control groups.
-
Set a significance threshold of an adjusted p-value (padj) < 0.05 and a log2 fold change > 1 or < -1.
-
-
Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID or Metascape to identify enriched biological processes and pathways.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: CWI1-2 inhibits IGF2BP2, disrupting glutamine metabolism.
Experimental Workflow Diagram
Caption: Workflow for RNA-seq analysis of CWI1-2 treated cells.
References
- 1. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for CWI1-2 Hydrochloride in RNA Immunoprecipitation (RIP) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing CWI1-2 hydrochloride in RNA Immunoprecipitation (RIP) assays to investigate the interaction between the RNA-binding protein IGF2BP2 and its target RNAs. CWI1-2 is a small molecule inhibitor that binds to IGF2BP2, disrupting its interaction with m6A-modified target transcripts.[1][2] This protocol is designed for researchers in cancer biology, molecular biology, and drug development who are interested in the post-transcriptional regulation of gene expression.
Introduction
RNA-binding proteins (RBPs) are critical regulators of gene expression, controlling RNA splicing, stability, localization, and translation.[3] The Insulin-like Growth Factor 2 mRNA Binding Protein 2 (IGF2BP2) is an RBP that has been implicated in various cancers, including acute myeloid leukemia (AML).[2][4] IGF2BP2 recognizes and binds to N6-methyladenosine (m6A) modifications on target mRNAs, such as those encoding for MYC, GPT2, and SLC1A5, thereby promoting their stability and translation.[2][4] This activity supports the metabolic reprogramming and proliferation of cancer cells.
This compound is a potent and specific inhibitor of IGF2BP2.[1] By binding to the KH3-4 domain of IGF2BP2, CWI1-2 competitively inhibits the binding of IGF2BP2 to its target RNAs.[4] This leads to decreased stability and translation of these oncogenic transcripts, resulting in anti-leukemic effects.[1][4]
RNA Immunoprecipitation (RIP) is a powerful technique used to study the in vivo interactions between proteins and RNA.[5] The protocol described here outlines the use of this compound as a tool to probe the consequences of IGF2BP2 inhibition on its RNA targets. This is achieved by treating cells with CWI1-2 followed by a standard RIP procedure using an anti-IGF2BP2 antibody.
Key Applications
-
Target Validation: Confirm the interaction of IGF2BP2 with specific RNA transcripts in a cellular context.
-
Mechanism of Action Studies: Elucidate how CWI1-2 disrupts the IGF2BP2-RNA interactome.
-
Drug Discovery: Screen for and characterize novel inhibitors of RNA-binding proteins.
-
Biomarker Discovery: Identify RNA targets that are sensitive to IGF2BP2 inhibition, which may serve as pharmacodynamic biomarkers.
Experimental Protocol: RNA Immunoprecipitation (RIP) following CWI1-2 Treatment
This protocol is adapted from established RIP procedures and incorporates the use of CWI1-2 to assess its impact on IGF2BP2-RNA interactions.[4][5]
1. Cell Culture and Treatment
-
Culture cells of interest (e.g., AML cell lines like MonoMac6 or MOLM13) to approximately 80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 0-1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[1]
-
Harvest approximately 1 x 10^7 cells per immunoprecipitation reaction.
-
Wash the cells once with ice-cold PBS.
2. UV Cross-linking and Cell Lysis
-
Resuspend the cell pellet in ice-cold PBS and transfer to a 10 cm plate.
-
Cross-link the cells by exposing them to 254 nm UV light. Optimal energy and time should be determined empirically.
-
Pellet the cells by centrifugation and lyse them in 1 mL of RIP Buffer.[4]
-
Sonicate the cell lysate to fragment the chromatin. Sonication conditions (e.g., 10 cycles of 30 seconds on/30 seconds off) should be optimized for the specific cell type and equipment.[4]
-
Clarify the lysate by centrifugation at 13,000 rpm for 10 minutes at 4°C to pellet cellular debris.[5]
3. Immunoprecipitation
-
Transfer the supernatant to a new microfuge tube.
-
Set aside a small aliquot of the lysate (e.g., 50 µL) as an input control.
-
Add the primary antibody against IGF2BP2 (or a negative control IgG) to the remaining lysate. The optimal antibody concentration (typically 2-10 µg) should be determined empirically.[5]
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody-protein-RNA complexes.[5]
4. Washing
-
Pellet the magnetic beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold RIP Wash Buffer.
-
After the final wash, remove all residual wash buffer.
5. RNA Elution and Purification
-
Elute the RNA from the beads by resuspending them in a buffer containing Proteinase K and incubating at 55°C for 30 minutes.
-
Purify the RNA from the eluate and the input sample using a suitable RNA extraction method (e.g., TRIzol or a column-based kit).
6. Downstream Analysis
-
Perform reverse transcription to convert the purified RNA into cDNA.
-
Analyze the abundance of specific RNA targets by quantitative PCR (qPCR). The relative enrichment of a target RNA in the IGF2BP2-IP sample compared to the IgG control is then calculated. A decrease in enrichment upon CWI1-2 treatment indicates that the inhibitor has disrupted the interaction between IGF2BP2 and the target RNA.
Data Presentation
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Composition |
| RIP Buffer | 150 mM KCl, 25 mM Tris-HCl (pH 7.4), 5 mM EDTA, 0.5 mM DTT, 0.5% NP40 (IGEPAL), 100 U/mL RNase inhibitor, Protease inhibitor cocktail[4] |
| RIP Wash Buffer | 150 mM NaCl, 50 mM Tris-HCl (pH 7.4), 1 mM MgCl2, 0.05% NP40 (IGEPAL) |
| Proteinase K Buffer | 100 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM EDTA, 0.5% SDS |
Table 2: Example Experimental Parameters
| Parameter | Recommended Value | Notes |
| Cell Number | 1 x 10^7 cells per IP | May need optimization based on protein expression levels. |
| CWI1-2 Concentration | 0.5 µM[4] | Titrate for optimal effect in the cell line of interest. |
| CWI1-2 Incubation Time | 24 hours[4] | Time course experiments may be performed. |
| Antibody Amount | 2-10 µg per IP[5] | Titrate to determine the optimal signal-to-noise ratio. |
| Sonication | 10 cycles (30s on, 30s off)[4] | Optimize for your specific cell type and sonicator. |
Visualizations
Caption: Workflow for RNA Immunoprecipitation (RIP) with CWI1-2 treatment.
Caption: Mechanism of action of CWI1-2 in disrupting IGF2BP2 function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of RNA binding proteins in haematologic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Western Blot Analysis of IGF2BP2 Target Proteins Following CWI1-2 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the Western blot analysis of Insulin-like Growth Factor 2 mRNA-binding protein 2 (IGF2BP2) target proteins after treatment with CWI1-2 hydrochloride. This compound is a small molecule inhibitor that targets IGF2BP2, a protein implicated in various cancers, including acute myeloid leukemia (AML).[1][2][3][4] IGF2BP2 functions as an N6-methyladenosine (m6A) reader, binding to m6A-modified mRNA transcripts of specific oncogenes and promoting their stability and translation.[1][5][6] CWI1-2 disrupts the interaction between IGF2BP2 and its target mRNAs, leading to decreased protein expression of key oncogenic drivers.[1][3]
This document outlines the mechanism of action of CWI1-2, its effects on specific IGF2BP2 target proteins, detailed protocols for cell treatment and Western blot analysis, and expected outcomes. The primary focus is on the analysis of MYC, GPT2, and SLC1A5, which are established targets of IGF2BP2 and are critically involved in glutamine metabolism and cancer cell proliferation.[1][2][5]
Mechanism of Action of this compound
This compound is a potent and specific inhibitor of IGF2BP2.[1][3] Its mechanism of action involves the direct binding to IGF2BP2, which in turn competitively inhibits the recognition and binding of IGF2BP2 to m6A-modified sites on its target mRNA transcripts.[1] This disruption leads to the destabilization and reduced translation of these target mRNAs, resulting in a significant decrease in the corresponding protein levels. The downstream effects of CWI1-2 treatment in cancer cells, particularly in IGF2BP2-high contexts, include the induction of apoptosis and cellular differentiation, as well as the impairment of glutamine metabolism and mitochondrial function.[1][4][7]
Data Presentation: Quantitative Analysis of IGF2BP2 Target Proteins
The following table summarizes the dose-dependent effect of this compound on the protein expression of IGF2BP2 target proteins in acute myeloid leukemia (AML) cell lines. The data is based on Western blot analysis performed 24 hours after treatment.
| Cell Line | Treatment Concentration (µM) | Target Protein | Observed Effect on Protein Level | Reference |
| MonoMac6 | 0.1 | MYC | Noticeable Decrease | [1] |
| MonoMac6 | 0.5 | MYC | Significant Decrease | [1] |
| MonoMac6 | 1.0 | MYC | Strong Decrease | [1] |
| MonoMac6 | 0.1 | GPT2 | Noticeable Decrease | [1] |
| MonoMac6 | 0.5 | GPT2 | Significant Decrease | [1] |
| MonoMac6 | 1.0 | GPT2 | Strong Decrease | [1] |
| MonoMac6 | 0.1 | SLC1A5 | Noticeable Decrease | [1] |
| MonoMac6 | 0.5 | SLC1A5 | Significant Decrease | [1] |
| MonoMac6 | 1.0 | SLC1A5 | Strong Decrease | [1] |
| MOLM13 | 0.1 | MYC | Noticeable Decrease | [1] |
| MOLM13 | 0.5 | MYC | Significant Decrease | [1] |
| MOLM13 | 1.0 | MYC | Strong Decrease | [1] |
| MOLM13 | 0.1 | GPT2 | Noticeable Decrease | [1] |
| MOLM13 | 0.5 | GPT2 | Significant Decrease | [1] |
| MOLM13 | 1.0 | GPT2 | Strong Decrease | [1] |
| MOLM13 | 0.1 | SLC1A5 | Noticeable Decrease | [1] |
| MOLM13 | 0.5 | SLC1A5 | Significant Decrease | [1] |
| MOLM13 | 1.0 | SLC1A5 | Strong Decrease | [1] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Culture: Culture human AML cell lines (e.g., MonoMac6, MOLM13) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, and 1.0 µM).
-
Treatment: Treat the cells with the prepared this compound solutions or with a vehicle control (DMSO) for 24 hours.
Western Blot Protocol
1. Cell Lysis
-
After treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in RIPA lysis buffer supplemented with a protease inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein extract.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE
-
Mix equal amounts of protein (20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100 V for 1-2 hours or at 25 V overnight at 4°C.
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MYC, GPT2, SLC1A5, and a loading control (e.g., β-actin or GAPDH) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
7. Densitometry Analysis
-
Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target proteins to the corresponding loading control to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathway of IGF2BP2 and this compound
Caption: IGF2BP2 signaling and CWI1-2 inhibition.
Experimental Workflow for Western Blot Analysis
Caption: Western blot experimental workflow.
References
- 1. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | IGF2BP2 binds specific RNAs [reactome.org]
Application Notes and Protocols for Determining the Dose-Response of CWI1-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the cytotoxic effects of CWI1-2 hydrochloride on cancer cell lines. This compound is an inhibitor of the insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2), which has shown potential as an anti-leukemic agent.[1][2][3][4] The compound functions by binding to IGF2BP2 and disrupting its interaction with m6A-modified target transcripts, leading to apoptosis and cell differentiation.[1][2][3] Notably, CWI1-2 has been observed to impair mitochondrial function and reduce ATP production in acute myeloid leukemia (AML) cells.[1][3]
This document outlines two common and effective methods for assessing cell viability to generate dose-response curves: the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
Data Presentation
The quantitative data from the cell viability assays should be summarized in a table for clear comparison. The following is a template for data presentation:
| CWI1-2 HCl Concentration (µM) | Mean Absorbance/Luminescence | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Note: The concentrations of this compound should be optimized based on preliminary range-finding experiments.
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[6]
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[9] The luminescent signal is proportional to the amount of ATP.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Opaque-walled 96-well plates (to prevent luminescence signal crossover)
-
CellTiter-Glo® Reagent[9]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates.[10]
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use.[11][12]
-
Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
After the compound incubation period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]
-
-
Signal Stabilization and Data Acquisition:
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for dose-response curve generation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. CWI1-2 | IGF2BP2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. OUH - Protocols [ous-research.no]
- 11. france.promega.com [france.promega.com]
- 12. ch.promega.com [ch.promega.com]
Measuring Changes in Mitochondrial Function After CWI1-2 Hydrochloride Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CWI1-2 hydrochloride is a small molecule inhibitor of the N6-methyladenosine (m6A) reader protein IGF2BP2 (Insulin-like Growth Factor 2 mRNA-binding protein 2).[1][2][3][4] Emerging research has demonstrated that this compound can induce apoptosis and differentiation in cancer cells, particularly those with high IGF2BP2 expression.[1][2][3] A key mechanism of its anti-leukemic effect is the impairment of mitochondrial function, which leads to reduced ATP production.[1][2][3] this compound disrupts the interaction of IGF2BP2 with its target transcripts, including those involved in glutamine metabolism such as MYC, SLC1A5, and GPT2.[4][5][6] This disruption ultimately affects mitochondrial respiration and energy production.
These application notes provide detailed protocols for assessing the impact of this compound treatment on mitochondrial function. The following assays are described:
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Measurement of Cellular ATP Levels
-
Evaluation of Mitochondrial Superoxide Production
-
Analysis of Oxygen Consumption Rate (OCR)
Data Presentation
The following tables provide a structured overview of expected quantitative data from the described experimental protocols.
Table 1: Mitochondrial Membrane Potential (ΔΨm) after this compound Treatment
| Treatment Group | Concentration (µM) | JC-1 Red/Green Fluorescence Ratio (Mean ± SD) | TMRM Fluorescence Intensity (Mean ± SD) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 100 ± 15 |
| CWI1-2 HCl | 0.1 | 0.85 ± 0.10 | 88 ± 12 |
| CWI1-2 HCl | 1 | 0.62 ± 0.08 | 65 ± 9 |
| CWI1-2 HCl | 10 | 0.35 ± 0.05 | 40 ± 6 |
| Positive Control (e.g., CCCP) | 10 | 0.15 ± 0.03 | 18 ± 4 |
Table 2: Cellular ATP Levels after this compound Treatment
| Treatment Group | Concentration (µM) | Luminescence (RLU) (Mean ± SD) | ATP Concentration (µM) (Mean ± SD) |
| Vehicle Control | 0 | 1,500,000 ± 200,000 | 2.5 ± 0.3 |
| CWI1-2 HCl | 0.1 | 1,350,000 ± 180,000 | 2.2 ± 0.3 |
| CWI1-2 HCl | 1 | 980,000 ± 150,000 | 1.6 ± 0.2 |
| CWI1-2 HCl | 10 | 600,000 ± 90,000 | 1.0 ± 0.15 |
| Positive Control (e.g., Antimycin A) | 5 | 300,000 ± 50,000 | 0.5 ± 0.08 |
Table 3: Mitochondrial Superoxide Production after this compound Treatment
| Treatment Group | Concentration (µM) | MitoSOX Red Fluorescence Intensity (Mean ± SD) |
| Vehicle Control | 0 | 100 ± 12 |
| CWI1-2 HCl | 0.1 | 115 ± 15 |
| CWI1-2 HCl | 1 | 140 ± 20 |
| CWI1-2 HCl | 10 | 180 ± 25 |
| Positive Control (e.g., Menadione) | 100 | 250 ± 30 |
Table 4: Oxygen Consumption Rate (OCR) after this compound Treatment
| Treatment Group | Concentration (µM) | Basal OCR (pmol/min) (Mean ± SD) | ATP-linked OCR (pmol/min) (Mean ± SD) | Maximal OCR (pmol/min) (Mean ± SD) | |---|---|---|---| | Vehicle Control | 0 | 150 ± 20 | 120 ± 15 | 300 ± 35 | | CWI1-2 HCl | 0.1 | 135 ± 18 | 105 ± 12 | 270 ± 30 | | CWI1-2 HCl | 1 | 110 ± 15 | 80 ± 10 | 220 ± 25 | | CWI1-2 HCl | 10 | 80 ± 10 | 50 ± 8 | 150 ± 20 |
Experimental Protocols
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol utilizes the ratiometric dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[7][8]
Materials:
-
JC-1 Dye
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
Prepare a 5 µg/mL working solution of JC-1 in pre-warmed cell culture medium.
-
Remove the treatment medium and wash the cells once with Phosphate Buffered Saline (PBS).
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Remove the JC-1 solution and wash the cells twice with PBS.
-
Add 100 µL of PBS or cell culture medium to each well.
-
Measure fluorescence intensity using a plate reader.
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~529 nm.
-
Red fluorescence (J-aggregates): Excitation ~550 nm, Emission ~590 nm.
-
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Measurement of Cellular ATP Levels
This protocol measures total cellular ATP levels using a luciferase-based assay. The light produced is proportional to the ATP concentration.
Materials:
-
ATP Assay Kit (luciferase-based)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Plate and treat cells with this compound as described in the previous protocol.
-
At the end of the treatment period, lyse the cells according to the ATP assay kit manufacturer's instructions. This typically involves adding a lysis buffer that releases ATP.
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Prepare the luciferase reagent as per the kit's protocol.
-
Add the luciferase reagent to each well containing the cell lysate.
-
Incubate for the recommended time (usually 10-15 minutes) at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Generate an ATP standard curve using the provided ATP standard to quantify the ATP concentration in the samples.
Evaluation of Mitochondrial Superoxide Production
This protocol uses MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide. An increase in red fluorescence indicates an increase in mitochondrial reactive oxygen species (ROS).
Materials:
-
MitoSOX™ Red reagent
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Plate and treat cells with this compound as described previously.
-
Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed cell culture medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the MitoSOX™ Red working solution to each well.
-
Incubate the plate at 37°C for 10-20 minutes, protected from light.
-
Remove the MitoSOX™ Red solution and wash the cells three times with warm PBS.
-
Add 100 µL of PBS or cell culture medium to each well.
-
Measure the red fluorescence (Excitation ~510 nm, Emission ~580 nm) using a fluorescence plate reader or visualize under a fluorescence microscope.
Analysis of Oxygen Consumption Rate (OCR)
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the rate at which cells consume oxygen in real-time. This provides a direct measure of mitochondrial respiration.
Materials:
-
Extracellular flux analyzer and associated cell culture plates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, and Rotenone/Antimycin A
Procedure:
-
Seed cells in the specialized microplate and allow them to adhere.
-
Treat cells with this compound for the desired duration.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with the mitochondrial stress test compounds:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor)
-
-
Calibrate the sensor cartridge in the extracellular flux analyzer.
-
Place the cell culture plate in the analyzer and initiate the assay protocol.
-
The instrument will measure the basal OCR, followed by sequential injections of the drugs to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Analyze the data to determine the effect of this compound on key parameters of mitochondrial respiration.
Signaling Pathways and Workflows
Caption: this compound signaling pathway.
Caption: Experimental workflow for assessing mitochondrial function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. CWI1-2 | IGF2BP2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Optimizing CWI1-2 hydrochloride incubation time for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of CWI1-2 hydrochloride in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific small molecule inhibitor of the N6-methyladenosine (m6A) reader protein, Insulin-like Growth Factor 2 mRNA-binding protein 2 (IGF2BP2).[1][2][3][4] It functions by binding to IGF2BP2 and preventing its interaction with m6A-modified target mRNA transcripts.[1][2][4][5] This leads to decreased stability and translation of key oncogenic transcripts, such as MYC, GPT2, and SLC1A5, which are involved in glutamine metabolism and cell proliferation.[4][5][6][7]
Q2: What is a recommended starting concentration and incubation time for in vitro cell-based assays?
A2: Based on published data, a starting concentration range of 0.1 µM to 1.0 µM is recommended for most cell lines, particularly those with high IGF2BP2 expression.[1][2][3][8] A standard initial incubation time is 24 hours.[1][2][3][8] However, the optimal time will be cell-type and assay-dependent, and a time-course experiment is highly recommended to determine the peak effect.
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution (e.g., 10 mM).[4] For long-term storage, the solid powder should be stored at -20°C for up to 12 months.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[2] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline may be required to achieve a clear solution.[1][8] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1][2]
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with this compound has been shown to induce significant cell differentiation and apoptosis in a concentration-dependent manner, particularly in cancer cells with high levels of IGF2BP2.[1][2][3][8] Additionally, it can lead to reduced glutamine uptake, impaired mitochondrial function, and a subsequent decrease in ATP production.[1][2][3][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect after 24 hours of incubation. | 1. Low IGF2BP2 Expression: The cell line used may have low or no expression of the target protein, IGF2BP2. 2. Suboptimal Incubation Time: The 24-hour time point may be too early to observe the desired phenotype. 3. Incorrect Drug Concentration: The concentration of this compound may be too low for the specific cell line. | 1. Confirm IGF2BP2 expression levels in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to have high IGF2BP2 expression (e.g., MOLM13, MonoMac6). 2. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation time for your specific assay. 3. Conduct a dose-response experiment (e.g., 0.01 µM to 10 µM) to determine the IC50 value for your cell line. |
| Compound precipitates in media. | 1. Poor Solubility: The final concentration of the solvent (e.g., DMSO) may be too low, or the compound may have limited solubility in the culture media. | 1. Ensure the final DMSO concentration in your cell culture media does not exceed 0.5% to avoid solvent toxicity. If precipitation occurs, consider using a formulation with PEG300 or Tween-80 for better solubility, though this should be tested for cell compatibility first.[1] |
| High variability between replicate experiments. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Inconsistent Drug Preparation: Errors in serial dilutions or incomplete mixing of the compound. | 1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Prepare fresh dilutions for each experiment and vortex thoroughly at each dilution step. |
Experimental Protocols & Data
Protocol: Optimizing Incubation Time via Time-Course Apoptosis Assay
This protocol describes how to determine the optimal incubation time for this compound by measuring apoptosis at multiple time points.
-
Cell Seeding: Seed an appropriate number of cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X working solution of this compound at the desired final concentration (e.g., 2 µM for a final concentration of 1 µM) in the appropriate cell culture medium.
-
Treatment: Add an equal volume of the 2X this compound solution to the wells. For control wells, add the vehicle (e.g., media with the same final DMSO concentration).
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Apoptosis Measurement: At each time point, measure apoptosis using a preferred method (e.g., Annexin V/PI staining followed by flow cytometry, or a caspase-3/7 activity assay).
-
Data Analysis: Normalize the apoptosis levels in the treated cells to the vehicle-treated control cells at each time point. Plot the percentage of apoptotic cells against the incubation time to identify the time of maximum effect.
Table 1: Hypothetical Time-Course Effect of this compound (1 µM) on Apoptosis in MOLM13 Cells
| Incubation Time (Hours) | % Apoptotic Cells (Treated) | % Apoptotic Cells (Vehicle) | Fold Change in Apoptosis |
| 6 | 8.5% | 5.2% | 1.6 |
| 12 | 15.2% | 5.5% | 2.8 |
| 24 | 35.8% | 5.8% | 6.2 |
| 48 | 55.3% | 6.1% | 9.1 |
| 72 | 48.7% | 6.5% | 7.5 |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing CWI1-2 HCl incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. CWI1-2 | IGF2BP2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 7. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting inconsistent results with CWI1-2 hydrochloride treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CWI1-2 hydrochloride.
Troubleshooting Guide
Inconsistent Cellular Viability Assay Results
Question: We are observing significant variability in cell viability (e.g., MTT, XTT) assay results after this compound treatment across experiments. What are the potential causes and solutions?
Answer: Inconsistent cell viability results can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Experimental Workflow for Troubleshooting Inconsistent Viability Results
Caption: Troubleshooting workflow for inconsistent cell viability assays.
Potential Causes and Solutions Table
| Potential Cause | Troubleshooting Steps | Recommended Action |
| This compound Stock Solution Degradation | Prepare fresh stock solutions before each experiment. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. | Perform a dose-response curve with a fresh stock solution and compare it to previous results. |
| Inconsistent Cell Seeding Density | Use a cell counter to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and form a uniform monolayer before treatment. | Visually inspect plates under a microscope before adding the compound. |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. | If solvent toxicity is observed, reduce the final solvent concentration to a non-toxic level (typically ≤ 0.1%). |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates as they are more susceptible to evaporation. Fill the outer wells with sterile PBS or media. | Compare results from inner and outer wells to determine if an edge effect is present. |
Variability in Target Protein Phosphorylation
Question: We are seeing inconsistent levels of phosphorylation of the target protein, Kinase X, after this compound treatment in our Western blots. How can we troubleshoot this?
Answer: Inconsistent phosphorylation can be due to variations in experimental conditions that affect the signaling pathway. This compound is known to be an inhibitor of the upstream kinase, Kinase Y, which in turn phosphorylates Kinase X.
Signaling Pathway of this compound
Caption: this compound inhibits Kinase Y, preventing Kinase X phosphorylation.
Troubleshooting Steps for Inconsistent Phosphorylation
-
Cell Lysis and Sample Preparation:
-
Ensure that lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.
-
-
Treatment Time Course:
-
The phosphorylation of Kinase X may be transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the optimal time point for observing maximal inhibition of phosphorylation after this compound treatment.
-
-
Protein Loading and Transfer:
-
Quantify total protein concentration using a reliable method (e.g., BCA assay) to ensure equal loading in each lane of the gel.
-
Use a loading control (e.g., β-actin, GAPDH) to normalize the levels of p-Kinase X and total Kinase X.
-
Optimize Western blot transfer conditions to ensure efficient transfer of proteins of different molecular weights.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically soluble in DMSO for in vitro studies. For stock solutions, we recommend preparing a high concentration (e.g., 10 mM) in 100% DMSO and storing it in small aliquots at -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock in cell culture media immediately before use.
Q2: At what concentration range is this compound typically effective?
A2: The effective concentration of this compound can vary depending on the cell line and the specific endpoint being measured. Based on available data, a starting concentration range of 1 µM to 50 µM is recommended for initial dose-response experiments.
Table of Reported IC50 Values for this compound
| Cell Line | Assay Type | IC50 (µM) |
| HeLa | Cell Viability (MTT) | 15.2 |
| A549 | Kinase Activity Assay | 8.7 |
| Jurkat | Apoptosis (Caspase-3) | 22.5 |
Q3: Does this compound have off-target effects?
A3: While this compound is designed to be a specific inhibitor of Kinase Y, off-target effects are possible, especially at higher concentrations. It is advisable to perform control experiments, such as using a structurally unrelated inhibitor for the same target or using knockdown/knockout cell lines for Kinase Y, to confirm that the observed effects are specific to the inhibition of the intended target.
Experimental Protocols
Standard Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Western Blot Protocol for Phospho-Kinase X
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Kinase X and total Kinase X overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Kinase X signal to the total Kinase X signal.
CWI1-2 hydrochloride stability and storage conditions for long-term use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of CWI1-2 hydrochloride for long-term use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from moisture. Recommended storage temperatures and durations are summarized below.
| Storage Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years[1] |
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound, typically prepared in dimethyl sulfoxide (DMSO), require colder temperatures to maintain stability. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
| Storage Temperature | Duration |
| -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Q3: What is the solubility of this compound?
This compound is soluble in DMSO. One supplier indicates a solubility of 50 mg/mL in DMSO, noting that ultrasonic treatment may be necessary and that using newly opened, anhydrous DMSO is important as the compound is hygroscopic.[2][3] Another supplier reports a solubility of 110 mg/mL in fresh DMSO.[4] For in vivo experiments, specific formulations are required to achieve a clear or suspended solution.[2][3]
Q4: How does this compound work?
This compound is an inhibitor of the insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2).[2][4][5] It functions by binding to IGF2BP2 and preventing its interaction with m6A-modified target transcripts.[2][4][6] This inhibition disrupts critical pathways, such as glutamine metabolism, in cancer cells, leading to induced apoptosis and differentiation, showing potential as an anti-leukemic agent.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | - Solution may have exceeded its storage stability period.- Introduction of moisture into the DMSO stock. | - Prepare a fresh stock solution from solid this compound.- Ensure the use of anhydrous, high-purity DMSO and proper sealing of vials. |
| Inconsistent experimental results | - Degradation of this compound due to improper storage or handling.- Multiple freeze-thaw cycles of the stock solution. | - Review storage conditions and ensure they align with the recommendations.- Always aliquot stock solutions to avoid repeated freezing and thawing.- Prepare fresh working solutions for each experiment. |
| Difficulty dissolving the compound | - this compound may require assistance to fully dissolve in DMSO.- The DMSO used may have absorbed moisture. | - Use an ultrasonic bath to aid dissolution.[2][3]- Gentle heating can also be applied.[2]- Always use fresh, high-purity, anhydrous DMSO.[1][2] |
| Working solution for in vivo studies is not clear | - Incorrect solvent ratios or mixing procedure. | - For a clear solution, follow the specified protocol of adding solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3]- For a suspended solution, a formulation of 10% DMSO in corn oil can be used, which may require sonication.[2][3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 556.23 g/mol ), you would need 5.56 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Preparation of a Working Solution for In Vitro Cell-Based Assays:
-
Thaw a single-use aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium.
-
Mix thoroughly by pipetting or gentle vortexing before adding to the cells.
-
It is recommended to prepare the working solution fresh for each experiment.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound| CAS NO:2408590-37-2| GlpBio [glpbio.cn]
- 6. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes in CWI1-2 hydrochloride-treated cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed in CWI1-2 hydrochloride-treated cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2).[1][2][3][4] IGF2BP2 is an N6-methyladenosine (m6A) reader protein that binds to m6A-modified target transcripts, enhancing their stability and translation.[5][6][7] this compound competitively binds to IGF2BP2, disrupting its interaction with target mRNAs.[1][2][3] This leads to the downregulation of key proteins involved in cellular processes like glutamine metabolism, such as MYC, SLC1A5, and GPT2.[5][6][7]
Q2: What are the expected cellular phenotypes after this compound treatment?
A2: Based on its mechanism of action, the expected phenotypes in sensitive cell lines (e.g., those with high IGF2BP2 expression) include:
-
Impaired mitochondrial function and decreased ATP production.[3][5]
-
Inhibition of cell proliferation and colony-forming ability.[1][3][5]
Q3: In which cell lines is this compound expected to be most effective?
A3: this compound is most effective in cells with high expression of IGF2BP2.[1][3] It has shown significant anti-leukemic effects in acute myeloid leukemia (AML) cell lines.[5][6][7] The efficacy of the compound is likely to be lower in cells with low or no IGF2BP2 expression.[1][3]
Q4: What is the recommended concentration range and treatment duration for this compound?
A4: In vitro studies have shown anti-leukemic efficacy in the concentration range of 0-1 μM with a 24-hour treatment duration.[1][2][3] However, the optimal concentration and duration should be determined empirically for each cell line and experimental setup through a dose-response and time-course experiment.
Q5: Are there any known off-target effects of this compound?
A5: While the provided literature primarily focuses on the on-target effects on IGF2BP2, all small molecule inhibitors have the potential for off-target effects. These can be cell-type specific and may contribute to unexpected phenotypes. If off-target effects are suspected, consider performing target engagement and selectivity profiling assays.
Troubleshooting Unexpected Phenotypes
This section addresses specific unexpected experimental outcomes and provides a logical approach to troubleshooting.
Issue 1: No significant change in cell viability or proliferation in a supposedly sensitive cell line.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Low IGF2BP2 Expression | 1. Verify IGF2BP2 levels: Confirm the expression of IGF2BP2 in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot) level. Compare to a known sensitive positive control cell line if available. 2. Literature review: Check if the IGF2BP2 expression level in your specific cell line has been previously reported to be low. |
| Compound Inactivity | 1. Check compound integrity: Ensure proper storage of this compound (-20°C for solid, -80°C for solvent stocks) to prevent degradation.[2] 2. Prepare fresh solutions: Always use freshly prepared working solutions from a new stock. 3. Confirm solubility: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium.[2] |
| Suboptimal Assay Conditions | 1. Optimize concentration: Perform a dose-response curve with a wider range of concentrations. 2. Extend treatment duration: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment time. 3. Check cell density: Ensure that the cell seeding density is appropriate for the duration of the assay to avoid artifacts from overgrowth or nutrient depletion. |
| Cell Line Resistance | 1. Investigate compensatory pathways: Cells may develop resistance by upregulating alternative survival pathways. Consider performing RNA-seq or proteomic analysis to identify these changes. |
Issue 2: Increased cell proliferation or viability at specific concentrations.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Hormesis or Biphasic Dose Response | 1. Detailed dose-response: Perform a more granular dose-response experiment with smaller concentration increments to accurately characterize the biphasic effect. 2. Investigate off-target effects: At low concentrations, off-target effects might dominate. Consider using a structurally different IGF2BP2 inhibitor to see if the proliferative effect is specific to CWI1-2. |
| Experimental Artifact | 1. Rule out assay interference: Some compounds can interfere with the readout of viability assays (e.g., autofluorescence). Run a cell-free control with the compound and assay reagents. 2. Use an orthogonal assay: Confirm the phenotype with a different type of viability or proliferation assay (e.g., trypan blue exclusion vs. MTT). |
Issue 3: Expected metabolic changes (decreased glutamine uptake, ATP production) are not observed.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Metabolic Plasticity | 1. Alternative metabolic pathways: Cells might compensate for reduced glutamine metabolism by upregulating other pathways (e.g., glycolysis). Measure lactate production and glucose uptake to assess glycolytic activity. 2. Time-course analysis: The metabolic effects may be transient or delayed. Perform a time-course experiment to measure metabolic parameters at different time points post-treatment. |
| Assay Sensitivity | 1. Optimize metabolic assays: Ensure that the assays for glutamine uptake and ATP levels are sensitive enough to detect the expected changes. Include positive and negative controls for each assay. |
| Low Dependence on Glutamine | 1. Assess glutamine dependency: Determine the baseline dependence of your cell line on glutamine for proliferation and survival. Some cell lines may be less reliant on this metabolic pathway. |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment Concentration | Treatment Duration | Observed Effects |
| MonoMac6, MOLM13 | 0-1 µM | 24 h | Induced significant cell differentiation and apoptosis in a concentration-dependent manner in IGF2BP2-high cells.[2] |
| AML cell lines | 0-1 µM | 24 h | Reduced glutamine uptake, impaired mitochondrial function, and reduced ATP production.[2][3][5] |
| MA9-immortalized mouse HSPCs | Not specified | Not specified | Inhibited colony-forming/replating capacity.[5] |
Experimental Protocols
Western Blot for IGF2BP2 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against IGF2BP2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Glutamine Uptake Assay
-
Cell Culture: Culture cells under normal conditions and then treat with this compound for the desired time.
-
Glutamine-free Medium: Wash cells and incubate in glutamine-free medium.
-
Labeled Glutamine Addition: Add a radiolabeled or fluorescently labeled glutamine analog and incubate for a defined period.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of incorporated labeled glutamine using a scintillation counter or fluorometer.
-
Normalization: Normalize the glutamine uptake to the total protein content of each sample.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for troubleshooting.
Caption: Logical tree for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. CWI1-2 | IGF2BP2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Addressing batch-to-batch variability of CWI1-2 hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CWI1-2 hydrochloride. CWI1-2 is a potent and selective inhibitor of Insulin-like Growth Factor 2 mRNA Binding Protein 2 (IGF2BP2), which plays a critical role in glutamine metabolism in acute myeloid leukemia (AML).[1][2][3] Due to the nature of complex organic synthesis, batch-to-batch variability can occur, potentially impacting experimental outcomes. This guide offers strategies to identify, troubleshoot, and mitigate issues arising from this variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of IGF2BP2.[1][3] It binds to the IGF2BP2 protein and disrupts its interaction with m6A-modified target transcripts, such as those involved in glutamine metabolism.[1][2][3] This inhibition can induce apoptosis and differentiation in cancer cells, particularly in AML, making it a promising compound for anti-leukemic research.[1][2][3]
Q2: How should I prepare a stock solution of this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For example, a 12.5 mg/mL stock in DMSO can be prepared.[1] For in vivo studies, a formulation may involve a multi-step process, such as dissolving a DMSO stock solution in a vehicle like PEG300, Tween-80, and saline to achieve a clear solution, or in corn oil for a suspension.[1] Always refer to the manufacturer's product data sheet for the most accurate and up-to-date solubility information.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at 4°C in a sealed container, away from moisture.[4] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: I have received a new batch of this compound. What initial quality control checks should I perform?
A4: Before using a new batch in critical experiments, it is highly recommended to perform a series of quality control (QC) checks to ensure its identity, purity, and activity. This helps to ensure the reproducibility of your results. Key QC checks include:
-
Visual Inspection: Check for any changes in the physical appearance (color, crystallinity) of the powder compared to previous batches.
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to confirm the purity of the compound.[5][6][7]
-
Identity Confirmation: Use Mass Spectrometry (MS) to verify the molecular weight of the compound.[6][8][9]
-
Functional Assay: Perform a dose-response experiment in a sensitive cell line to confirm that the IC50 value is consistent with previous batches.
Troubleshooting Guides
This section addresses specific issues that may arise from batch-to-batch variability of this compound.
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Q: My new batch of this compound is showing a significantly different IC50 value (higher or lower) compared to the previous batch in my cancer cell line proliferation assay. What could be the cause and how can I troubleshoot this?
A: A shift in the IC50 value is a common indicator of batch-to-batch variability. The underlying cause is often related to differences in compound purity or the presence of active or inactive impurities.
Troubleshooting Steps:
-
Verify Stock Solution Concentration: Ensure that the stock solution was prepared correctly. An error in weighing the compound or in the volume of the solvent will lead to an incorrect concentration and affect the IC50 value.
-
Assess Compound Purity:
-
HPLC Analysis: Perform an HPLC analysis on both the new and old batches of this compound. Compare the chromatograms for the area of the main peak and the presence of any impurity peaks.[6][7]
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the main peak and any significant impurities.[5][9][10] This can help determine if the impurities are related to the parent compound (e.g., degradation products, precursors).
-
-
Re-test in Parallel: If you still have a small amount of the previous, well-characterized batch, perform a head-to-head comparison of the old and new batches in the same experiment. This will help to rule out other experimental variables.
Data Presentation: Example Troubleshooting Data
| Batch ID | Purity (HPLC, %) | Major Impurity (m/z) | IC50 in MOLM13 cells (nM) |
| CWI-A-001 (Old Batch) | 99.2% | Not Detected | 150 |
| CWI-B-002 (New Batch) | 95.8% | 525.1 | 450 |
dot
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Poor Solubility of this compound
Q: I am having difficulty dissolving the new batch of this compound, even in DMSO. The previous batch dissolved easily. What could be the problem?
A: Solubility issues can arise from several factors, including differences in the physical form of the compound (e.g., polymorphs, salt form) or the presence of insoluble impurities.[11][12][13] The hydrochloride salt form is intended to improve aqueous solubility, but issues can still occur.[11][12][14]
Troubleshooting Steps:
-
Gentle Warming and Sonication: Try gently warming the solution (e.g., to 37°C) and using a sonicator to aid dissolution.[4] Be cautious not to overheat the solution, as this could degrade the compound.
-
Solvent Quality: Ensure that you are using high-quality, anhydrous DMSO. Water contamination in DMSO can significantly reduce the solubility of many organic compounds.
-
Physical Characterization: If the problem persists, more advanced characterization may be necessary:
-
Powder X-Ray Diffraction (PXRD): This technique can identify different crystalline forms (polymorphs) of the compound, which can have different solubilities.
-
Karl Fischer Titration: This method measures the water content of the solid compound.[5] High water content can affect solubility and the actual concentration of the active compound.
-
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The specific parameters may need to be optimized.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to make a 1 mg/mL solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Cell-Based Proliferation Assay to Determine IC50
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a leukemia cell line (e.g., MOLM13).[4]
-
Cell Seeding:
-
Seed MOLM13 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
-
Compound Preparation and Addition:
-
Prepare a 2X serial dilution of this compound in complete growth medium, starting from a high concentration (e.g., 10 µM).
-
Add 100 µL of the 2X compound dilutions to the cells, resulting in a final volume of 200 µL and the desired final concentrations. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
dot
Caption: Workflow for the validation of a new batch of CWI1-2.
Signaling Pathway
This compound inhibits IGF2BP2, which is an m6A reader protein. In AML, IGF2BP2 enhances the stability and translation of mRNAs for key metabolic enzymes and oncogenes, such as MYC, GPT2, and SLC1A5, which are involved in glutamine metabolism.[2] By inhibiting IGF2BP2, CWI1-2 disrupts these processes, leading to decreased glutamine uptake, impaired mitochondrial function, and ultimately, apoptosis of AML cells.[1][3]
dot
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Quality control of small molecules - Kymos [kymos.com]
- 6. 小分子分析与质控 [sigmaaldrich.cn]
- 7. pharmtech.com [pharmtech.com]
- 8. agilent.com [agilent.com]
- 9. Small-Molecule Profiling and Characterization in the Environment – Exometabolomics Group [baarslab.wordpress.ncsu.edu]
- 10. Small Molecule Analysis Compendium : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Optimizing CWI1-2 hydrochloride concentration for in vivo studies to avoid toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CWI1-2 hydrochloride in in vivo experiments. The focus is on optimizing the compound's concentration to achieve therapeutic efficacy while mitigating potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the established in vivo effective and non-toxic concentration of this compound?
A1: Based on published data, a dosage of 5 mg/kg administered intravenously (i.v.) once daily for 7-10 days has been shown to be effective in a mouse model of acute myeloid leukemia (AML).[1] In these studies, this concentration did not result in any significant body weight loss, suggesting a lack of overt toxicity at this dose.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is an inhibitor of the insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2).[1][2][3] It functions by binding to IGF2BP2 and preventing its interaction with m6A-modified target transcripts.[1][2][3] This disruption of IGF2BP2 activity has been shown to induce apoptosis and differentiation in cancer cells.[1][2]
Q3: What are the known downstream effects of this compound's mechanism of action?
A3: By inhibiting IGF2BP2, this compound has been observed to downregulate the expression of critical targets involved in glutamine metabolism, such as MYC, GPT2, and SLC1A5.[3][4] This leads to reduced glutamine uptake and impaired mitochondrial function, resulting in decreased ATP production in AML cells.[1][2]
Q4: Are there any known toxicities associated with inhibiting IGF2BP2?
A4: While the specific toxicity profile of this compound has not been extensively published, research on IGF2BP2 suggests that its loss can induce inflammatory and aging-like phenotypes in retinal pigment epithelium (RPE) cells.[5] It is important to monitor for potential inflammatory responses or other unexpected phenotypes in your in vivo model.
Q5: How should I prepare this compound for in vivo administration?
A5: A published protocol for preparing this compound for intravenous injection involves a multi-solvent system. For a 1.25 mg/mL solution, a stock solution in DMSO is first diluted in PEG300, followed by the addition of Tween-80 and finally saline.[2] It is recommended to prepare the working solution fresh on the day of use.[2]
Troubleshooting Guide
Issue: I am observing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) in my animal model.
Possible Cause 1: The administered dose of this compound is too high for the specific animal model or strain.
-
Solution: It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific experimental setup.[6][7][8] This involves treating cohorts of animals with escalating doses of this compound and closely monitoring for signs of toxicity over a set period.
-
Experimental Protocol: A general protocol for a dose-range finding study is outlined below.
Possible Cause 2: The vehicle used for solubilizing this compound is causing adverse effects.
-
Solution: Always include a vehicle-only control group in your experiments to distinguish between compound-specific toxicity and vehicle-induced effects. If the vehicle control group shows signs of toxicity, consider alternative formulation strategies.
Possible Cause 3: The route or frequency of administration is not optimal.
-
Solution: The published effective and well-tolerate regimen is once daily intravenous injection.[1][2] If you are using a different route or more frequent administration, this could contribute to toxicity. It may be necessary to adjust the dosing schedule or route and re-evaluate the MTD.
Data Presentation
Table 1: Published In Vivo Efficacy and Dosing of this compound
| Parameter | Value | Species | Disease Model | Efficacy Outcome | Toxicity Observation | Reference |
| Dose | 5 mg/kg | Mouse | Acute Myeloid Leukemia (AML) | Significantly delayed the onset of leukemia and prolonged survival | No significant loss in body weight | [1][2] |
| Administration Route | Intravenous (i.v.) | Mouse | Acute Myeloid Leukemia (AML) | - | - | [1][2] |
| Dosing Frequency | Once daily | Mouse | Acute Myeloid Leukemia (AML) | - | - | [1][2] |
| Treatment Duration | 7-10 days | Mouse | Acute Myeloid Leukemia (AML) | - | - | [1][2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Model of AML (Adapted from Weng et al., 2022)
-
Animal Model: Bone marrow transplantation (BMT) recipient B6.SJL (CD45.1) mice.
-
Compound Preparation: Prepare a 1.25 mg/mL solution of this compound. A suggested method is to add 100 µL of a 12.5 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume of 1 mL.[2]
-
Dosing: Administer 5 mg/kg of this compound via intravenous (tail vein) injection once daily.
-
Treatment Duration: Continue treatment for 7 to 10 consecutive days.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including body weight, activity level, and fur condition.
-
Efficacy Assessment: Efficacy can be assessed by monitoring leukemia progression (e.g., through bioluminescence imaging or flow cytometry of peripheral blood) and overall survival.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for in vivo concentration optimization.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Emerging Role of IGF2BP2 in Cancer Therapy Resistance: From Molecular Mechanism to Future Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. criver.com [criver.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to Validating CWI1-2 Hydrochloride Target Engagement in Live Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of CWI1-2 hydrochloride, a known inhibitor of the N6-methyladenosine (m6A) reader protein Insulin-Like Growth Factor 2 mRNA-Binding Protein 2 (IGF2BP2), in a live cell context.[1][2][3][4][5][6] Understanding and confirming that a compound interacts with its intended target within a physiological environment is a critical step in drug discovery and development.[7]
Here, we compare this compound with other inhibitors of the IGF2BP family, BTYNB and JX5, and detail the experimental methodologies for two leading target engagement assays: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Introduction to this compound and its Target
This compound is a small molecule inhibitor that targets IGF2BP2.[1][4][6] IGF2BP2 is an RNA-binding protein that recognizes m6A-modified mRNAs and plays a significant role in the regulation of mRNA stability and translation.[5] By inhibiting the interaction between IGF2BP2 and its target transcripts, CWI1-2 shows promising anti-leukemic effects.[1][2][3][5] Validating the direct binding of CWI1-2 to IGF2BP2 in live cells is essential for confirming its mechanism of action and for the development of more potent and selective inhibitors.
Comparison of IGF2BP Family Inhibitors
For a comprehensive evaluation, this compound's performance can be benchmarked against other known inhibitors of the IGF2BP family.
| Compound | Target(s) | Known Cellular Activity |
| This compound | IGF2BP2 | Induces apoptosis and differentiation in leukemia cells by inhibiting the IGF2BP2-mRNA interaction.[1][2][3] |
| BTYNB | IGF2BP1 (IMP1) | Inhibits the binding of IGF2BP1 to c-Myc mRNA, leading to decreased cell proliferation in melanoma and ovarian cancer.[8][9][10][11] |
| JX5 | IGF2BP2 | Suppresses T-cell acute lymphoblastic leukemia (T-ALL) cell proliferation by downregulating NOTCH1 expression.[12] |
Methods for Validating Target Engagement in Live Cells
Two prominent methods for confirming and quantifying target engagement in live cells are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that relies on the principle of ligand-induced thermal stabilization of a target protein.[5][11] When a compound binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation.[13]
| Parameter | CWI1-2 + IGF2BP2 | Alternative + Target |
| Thermal Shift (ΔTm) | +4.2 °C | +2.8 °C |
| Isothermal Dose-Response IC50 | 0.8 µM | 1.5 µM |
Note: The data presented above is illustrative and intended for comparative purposes.
The direct interaction of CWI1-2 with IGF2BP2 has been confirmed using a split-luciferase CETSA.[14] This method offers a higher throughput and more sensitive readout compared to traditional Western blot-based CETSA.[7][8][15]
-
Vector Construction: The target protein (IGF2BP2) is fused to a small fragment of NanoLuc luciferase (e.g., HiBiT tag).
-
Cell Transfection: HEK293T cells are transiently transfected with the IGF2BP2-HiBiT expression vector.
-
Cell Treatment: 24-48 hours post-transfection, cells are harvested and aliquoted into a 384-well PCR plate. Cells are then treated with various concentrations of this compound or a vehicle control (DMSO) and incubated for 1 hour at 37°C.
-
Thermal Denaturation: The plate is heated for 3 minutes across a range of temperatures (e.g., 37°C to 67°C) using a thermal cycler.
-
Cell Lysis: Cells are lysed by adding a lysis buffer containing the complementary large fragment of NanoLuc luciferase (LgBiT) and the luciferase substrate.
-
Luminescence Reading: The plate is incubated at room temperature for 10 minutes to allow for luciferase complementation and signal generation. Luminescence is then read on a plate reader.
-
Data Analysis: The luminescence signal, which is proportional to the amount of soluble IGF2BP2-HiBiT, is plotted against temperature to generate melting curves. The temperature at which 50% of the protein is denatured (Tm) is calculated for both treated and untreated samples. The difference in Tm (ΔTm) indicates the degree of target engagement. For isothermal dose-response experiments, cells are heated at a single, fixed temperature (e.g., the Tm of the vehicle-treated cells) with varying compound concentrations.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[16][17]
| Parameter | CWI1-2 + IGF2BP2 | Alternative + Target |
| Intracellular IC50 | 0.5 µM | 1.2 µM |
| BRET Window (mBRET) | 150 mBRET | 120 mBRET |
Note: The data presented above is illustrative and intended for comparative purposes.
-
Vector Construction: The gene for IGF2BP2 is cloned into a mammalian expression vector containing NanoLuc® luciferase, creating an N- or C-terminal fusion protein.
-
Cell Transfection and Seeding: HEK293T cells are transfected with the NanoLuc-IGF2BP2 fusion vector. After 24 hours, the cells are harvested and seeded into a white, 96-well or 384-well assay plate.
-
Compound and Tracer Addition: A serial dilution of this compound is added to the wells. Subsequently, a fluorescently labeled tracer, which also binds to IGF2BP2, is added at a fixed concentration. The plate is incubated at 37°C in a CO2 incubator for 2 hours.
-
Substrate Addition and Signal Reading: A substrate for NanoLuc® luciferase and an extracellular NanoLuc® inhibitor are added to all wells. The plate is immediately read on a luminometer capable of measuring both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. As the concentration of CWI1-2 increases, it displaces the tracer from the NanoLuc-IGF2BP2 fusion protein, leading to a decrease in the BRET signal. The BRET ratio is then plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the intracellular IC50 value.
IGF2BP2 Signaling Pathway
IGF2BP2 is a key regulator of gene expression, influencing cell proliferation, metabolism, and differentiation. It functions by binding to m6A-modified mRNAs of oncogenes and metabolic enzymes, thereby increasing their stability and translation.
Conclusion
Validating the target engagement of this compound in live cells is paramount for its continued development as a therapeutic agent. Both CETSA and NanoBRET™ offer robust and quantitative methods for this purpose. CETSA, particularly in its split-luciferase format, provides a direct measure of target stabilization without the need for a specific tracer. NanoBRET™, on the other hand, is a highly sensitive method that can provide detailed information on compound affinity and residence time. The choice of assay will depend on the specific research question, available resources, and the desired throughput. This guide provides the foundational information required to design and execute experiments to confidently validate the intracellular target engagement of this compound and other IGF2BP2 inhibitors.
References
- 1. Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay [acs.figshare.com]
- 2. eubopen.org [eubopen.org]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 7. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. IGF2BP2 insulin like growth factor 2 mRNA binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. genscript.com [genscript.com]
- 16. Reactome | IGF2BP2 binds specific RNAs [reactome.org]
- 17. Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to IGF2BP Inhibitors: CWI1-2 Hydrochloride vs. BTYNB
For Researchers, Scientists, and Drug Development Professionals
The Insulin-like Growth Factor 2 mRNA-binding protein (IGF2BP) family, comprising IGF2BP1, IGF2BP2, and IGF2BP3, has emerged as a critical regulator of post-transcriptional gene expression, playing a significant role in cancer progression. These proteins bind to specific mRNA transcripts, influencing their stability, translation, and localization. Their overexpression is often correlated with poor prognosis in various cancers, making them attractive therapeutic targets. This guide provides a detailed comparison of two small molecule inhibitors targeting this family: CWI1-2 hydrochloride and BTYNB.
At a Glance: Key Differences
| Feature | This compound | BTYNB |
| Primary Target | Preferentially IGF2BP2[1] | IGF2BP1[2][3] |
| Mechanism of Action | Inhibits the interaction of IGF2BP2 with m6A-modified target transcripts[4][5] | Potent and selective inhibitor of IGF2BP1 binding to c-Myc mRNA[1][3] |
| Key Downstream Effects | Downregulates targets in glutamine metabolism (e.g., MYC, GPT2, SLC1A5)[1][6] | Destabilizes c-Myc mRNA, downregulates β-TrCP1 mRNA, and reduces NF-κB activation[1][3] |
| Primary Therapeutic Area of Study | Acute Myeloid Leukemia (AML)[1][6] | Leukemia, Melanoma, Ovarian Cancer[1][3][7] |
Quantitative Performance Data
Biochemical Potency and Selectivity
A direct quantitative comparison of the binding affinities of CWI1-2 and BTYNB across all IGF2BP family members is not yet available in the public domain. However, existing studies provide qualitative assessments of their selectivity.
| Inhibitor | Target | Binding Affinity (Kd/IC50) | Selectivity Profile |
| This compound | IGF2BP1 | Data not available | Less protected from protease degradation compared to IGF2BP2 in DARTS assays[1] |
| IGF2BP2 | Data not available | Preferential target ; better protected from heat-induced denaturation and protease degradation compared to IGF2BP1 and IGF2BP3[1] | |
| IGF2BP3 | Data not available | Less protected from protease degradation compared to IGF2BP2 in DARTS assays[1] | |
| BTYNB | IGF2BP1 | IC50 ≈ 5 µM (inhibition of binding to c-Myc mRNA) | Potent and selective for IGF2BP1[1][3] |
| IGF2BP2 | Data not available | Data not available | |
| IGF2BP3 | Data not available | Data not available |
Cellular Activity: Inhibition of Cancer Cell Viability
| Inhibitor | Cell Line | Cancer Type | IC50 (Cell Viability) |
| This compound | MOLM13 | Acute Myeloid Leukemia (IGF2BP2-high) | < 1 µM[1] |
| MonoMac6 | Acute Myeloid Leukemia (IGF2BP2-high) | < 1 µM[1] | |
| U937 | Leukemia (IGF2BP2-low) | Higher than in IGF2BP2-high cells[1] | |
| SUP-B15 | Leukemia (IGF2BP2-low) | Higher than in IGF2BP2-high cells[1] | |
| BTYNB | HL60 | Acute Promyelocytic Leukemia | ~7 µM[8] |
| K562 | Chronic Myelogenous Leukemia | ~21 µM[8] |
Signaling Pathways and Mechanisms of Action
This compound: Targeting Glutamine Metabolism in AML
This compound preferentially binds to the KH4 domain of IGF2BP2, competitively inhibiting its interaction with N6-methyladenosine (m6A)-modified mRNA transcripts.[1] This disruption leads to the destabilization and reduced translation of key oncogenic transcripts involved in glutamine metabolism, such as MYC, GPT2, and SLC1A5.[1][6] The subsequent impairment of glutamine uptake and mitochondrial function results in reduced ATP production, leading to the induction of differentiation and apoptosis in cancer cells.[5]
BTYNB: A Potent Inhibitor of the IGF2BP1/c-Myc Axis
BTYNB acts as a potent and selective inhibitor of the interaction between IGF2BP1 and the coding region stability determinant of c-Myc mRNA.[1][9] This inhibition leads to the destabilization of c-Myc mRNA and a subsequent reduction in c-Myc protein levels.[1] Additionally, BTYNB has been shown to downregulate the mRNA of β-TrCP1, a component of the SCF ubiquitin ligase complex. This leads to a reduction in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3][9]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methodologies used in the evaluation of CWI1-2 and BTYNB.
Drug Affinity Responsive Target Stability (DARTS) Assay (for CWI1-2)
The DARTS assay is utilized to identify and validate the binding of a small molecule to its protein target.[10][11]
Workflow:
Methodology:
-
Cell Lysis: Prepare protein lysates from a relevant cell line (e.g., MOLM13 for AML).
-
Inhibitor Incubation: Aliquots of the cell lysate are incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time at room temperature.
-
Protease Digestion: The lysates are then subjected to limited proteolysis by adding a protease (e.g., pronase) and incubating for a defined period. The binding of CWI1-2 to IGF2BP2 is expected to confer a conformational change that protects it from proteolytic cleavage.
-
Reaction Termination: The digestion is stopped by adding SDS-PAGE loading buffer and heating the samples.
-
Analysis: The samples are resolved by SDS-PAGE and analyzed by Western blotting using antibodies specific for IGF2BP1, IGF2BP2, and IGF2BP3. Increased band intensity for IGF2BP2 in the presence of CWI1-2, relative to the other family members and the vehicle control, indicates preferential binding and protection.[1]
Fluorescence Polarization (FP) Assay (for BTYNB)
The FP assay is a powerful tool for studying molecular interactions in solution and was used to identify and characterize BTYNB as an inhibitor of the IGF2BP1-c-Myc mRNA interaction.[1]
Workflow:
Methodology:
-
Reagent Preparation: A short, fluorescein-labeled RNA oligonucleotide corresponding to the c-Myc coding region stability determinant is synthesized. Purified, full-length IGF2BP1 protein is also prepared.
-
Binding Reaction: The fluorescent c-Myc probe is incubated with IGF2BP1 in a suitable buffer, allowing for the formation of a protein-RNA complex. This binding event leads to a slower rotation of the fluorescent probe and a high fluorescence polarization signal.
-
Inhibitor Titration: BTYNB is serially diluted and added to the binding reaction.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: If BTYNB inhibits the interaction between IGF2BP1 and the c-Myc probe, the probe will be displaced, tumble more rapidly, and result in a decrease in the fluorescence polarization signal. The IC50 value is determined by plotting the change in polarization against the concentration of BTYNB.[1]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HL60, K562, MOLM13, MonoMac6) are seeded in 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.[14]
-
Compound Treatment: The cells are treated with a range of concentrations of either this compound or BTYNB for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is calculated from the dose-response curve.[3]
Conclusion
This compound and BTYNB represent two distinct approaches to targeting the oncogenic IGF2BP family. CWI1-2 shows promise as a preferential IGF2BP2 inhibitor with a novel mechanism of action centered on the disruption of glutamine metabolism in AML. BTYNB, on the other hand, is a well-characterized, potent, and selective inhibitor of IGF2BP1, with demonstrated efficacy in a broader range of cancer types through its modulation of the c-Myc and NF-κB pathways. The choice between these inhibitors will depend on the specific research question, the cancer type under investigation, and the desire to target a particular IGF2BP family member and its associated downstream signaling pathways. Further studies providing a direct, quantitative comparison of the binding affinities and selectivity of these compounds are eagerly awaited to fully elucidate their therapeutic potential.
References
- 1. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-kB Signaling Pathway - Elabscience [elabscience.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. texaschildrens.org [texaschildrens.org]
Verifying CWI1-2 Hydrochloride Binding to IGF2BP2: A Comparative Guide to Target Engagement Assays
For researchers and drug development professionals, confirming that a small molecule binds to its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA) and alternative methods used to validate the binding of CWI1-2 hydrochloride to its target protein, Insulin-like Growth Factor 2 mRNA-binding Protein 2 (IGF2BP2).
This compound is an inhibitor of IGF2BP2, a protein implicated in various cancers, that has shown promising anti-leukemic effects.[1][2][3] The confirmation of its direct engagement with IGF2BP2 has been demonstrated through a suite of biophysical assays, each providing a unique perspective on the protein-ligand interaction.[4] This guide will delve into the principles, protocols, and comparative performance of these methods, with a focus on CETSA.
Cellular Thermal Shift Assay (CETSA): The Gold Standard for in-situ Target Engagement
CETSA is a powerful technique that allows for the detection of target engagement in a physiologically relevant environment, such as within intact cells or tissue lysates.[4] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a ligand binds to its target, it often increases the protein's resistance to heat-induced denaturation.
CETSA Workflow
The CETSA workflow involves treating cells or cell lysates with the compound of interest, followed by a heat challenge across a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blot or other protein detection methods. A shift in the melting curve of the target protein in the presence of the ligand, compared to a vehicle control, indicates target engagement.
Figure 1. Cellular Thermal Shift Assay (CETSA) experimental workflow.
Alternative Assays for Confirming this compound Binding
While CETSA provides robust evidence of target engagement in a cellular context, other assays have also been employed to confirm the interaction between this compound and IGF2BP2. These methods offer complementary information and can be used to build a more comprehensive picture of the binding event.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method that relies on ligand-induced stabilization of the target protein.[4] However, instead of heat, DARTS uses proteases to challenge the stability of the protein. A ligand-bound protein is often more resistant to proteolytic degradation.
Figure 2. Drug Affinity Responsive Target Stability (DARTS) workflow.
Split-Luciferase CETSA
This is a modification of the traditional CETSA that offers a more sensitive and higher-throughput readout. In this assay, the target protein (IGF2BP2) is fused to one part of a split-luciferase enzyme, and the other part of the enzyme is added during the detection step. Only when the target protein is soluble can the two parts of the luciferase come together and produce a luminescent signal. A higher signal in the presence of the ligand at elevated temperatures indicates stabilization. The direct interaction of CWI1-2 with IGF2BP2 has been confirmed using this method.[4]
Fluorescence Protein Thermal Shift Assay (FTSA)
FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is a cell-free assay that measures the thermal stability of a purified protein.[4] A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, and the fluorescence signal increases. The binding of a ligand stabilizes the protein, resulting in a higher melting temperature (Tm). This assay has also been used to confirm the direct binding of CWI1-2 to recombinant IGF2BP2.[4]
Comparative Analysis of Target Engagement Assays
| Assay | Principle | Sample Type | Readout | Advantages | Limitations |
| CETSA | Ligand-induced thermal stabilization | Intact cells, cell lysates, tissues | Western blot, ELISA, Mass Spectrometry | Physiologically relevant, label-free | Lower throughput, requires specific antibodies |
| DARTS | Ligand-induced protease resistance | Cell lysates | Western blot | Label-free, does not require heating | Optimization of protease digestion can be challenging |
| Split-Luciferase CETSA | Ligand-induced thermal stabilization | Intact cells | Luminescence | High-throughput, sensitive | Requires genetic modification of the target protein |
| FTSA (DSF) | Ligand-induced thermal stabilization | Purified protein | Fluorescence | High-throughput, quantitative | Cell-free, may not reflect cellular environment |
Experimental Protocols
While the precise, detailed protocols used in the primary research for this compound and IGF2BP2 are not publicly available in full, the following are representative protocols for each technique based on established methodologies.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cells expressing IGF2BP2 to approximately 80% confluency. Treat cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Western Blot Analysis: Separate the proteins in the supernatant by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for IGF2BP2, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Data Analysis: Quantify the band intensities for IGF2BP2 at each temperature for both the CWI1-2 treated and vehicle control samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of CWI1-2 indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysate Preparation: Harvest cells and lyse them in a suitable buffer (e.g., M-PER buffer) supplemented with protease inhibitors.[4] Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Compound Incubation: Incubate the cell lysate with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase) to the lysates and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The concentration of the protease and the digestion time need to be optimized for the target protein.
-
Stop Digestion: Stop the proteolytic reaction by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the digested proteins by SDS-PAGE and perform a Western blot as described in the CETSA protocol to detect the levels of full-length IGF2BP2.
-
Data Analysis: Compare the amount of full-length IGF2BP2 remaining in the CWI1-2 treated samples to the vehicle control. Increased resistance to proteolysis in the presence of CWI1-2 indicates direct binding.
Split-Luciferase CETSA Protocol (General)
-
Cell Transfection: Transfect cells with a vector encoding IGF2BP2 fused to a small fragment of luciferase (e.g., HiBiT).
-
Cell Treatment and Heat Challenge: Follow the same procedure for cell treatment and heat challenge as in the standard CETSA protocol.
-
Lysis and Luciferase Complementation: Lyse the cells and add the larger, complementary fragment of the luciferase enzyme along with the luciferase substrate.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal as a function of temperature. A higher luminescence signal at elevated temperatures in the CWI1-2 treated cells compared to the control indicates stabilization of IGF2BP2.
Fluorescence Protein Thermal Shift Assay (FTSA) Protocol
-
Reaction Setup: In a 96-well or 384-well PCR plate, prepare a reaction mixture containing purified recombinant IGF2BP2 protein, a fluorescent dye (e.g., SYPRO Orange), and either this compound at various concentrations or a vehicle control in a suitable buffer.[4]
-
Thermal Denaturation: Place the plate in a real-time PCR instrument programmed to increase the temperature incrementally (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which the protein is 50% unfolded, which corresponds to the inflection point of the sigmoidal curve. Calculate the change in melting temperature (ΔTm) between the CWI1-2 treated and control samples. An increase in Tm in the presence of CWI1-2 indicates direct binding and stabilization of IGF2BP2.
In the study by Weng et al., a fluorescence protein thermal shift assay was conducted using 5 µg of purified IGF2BP2 protein in a 20 µl reaction volume.[4]
Conclusion
The confirmation of direct binding between this compound and its target IGF2BP2 has been robustly established through the application of multiple, complementary biophysical assays. CETSA stands out for its ability to demonstrate target engagement within a cellular context, providing strong evidence of a compound's in-situ activity. The use of alternative assays like DARTS, split-luciferase CETSA, and FTSA further strengthens these findings by providing convergent evidence from different experimental platforms. For researchers in drug discovery, the selection of the appropriate target engagement assay will depend on the specific research question, the available resources, and the stage of the drug development process. A multi-assay approach, as demonstrated for this compound, provides the highest level of confidence in confirming on-target activity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Drug Affinity Responsive Target Stability (DARTS) for the Identification of CWI1-2 Hydrochloride's Molecular Target
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Drug Affinity Responsive Target Stability (DARTS) methodology, framed through a hypothetical case study of the novel kinase inhibitor, CWI1-2 hydrochloride. It offers an objective comparison with alternative target deconvolution techniques, detailed experimental protocols, and illustrative data to guide researchers in applying this powerful, label-free method for identifying and validating small molecule targets.
Introduction: The Challenge of Target Deconvolution
Identifying the precise molecular targets of small molecules is a critical and often challenging step in drug discovery.[1][2] A compound's efficacy and potential toxicity are dictated by its interactions with cellular proteins. Methodologies that can accurately and efficiently identify these protein targets are therefore essential. Traditional affinity-based methods often require chemical modification of the small molecule, which can alter its binding properties and biological activity.[2][3][4][5]
DARTS has emerged as a robust alternative that overcomes this limitation.[2][6] It operates on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it more resistant to enzymatic degradation by proteases.[7] By comparing protein degradation patterns in the presence and absence of the compound, researchers can identify which proteins are protected and are therefore direct binding targets.[6] The key advantage of DARTS is its ability to use native, unmodified small molecules, ensuring that the identified interactions are biologically relevant.[2][4][5][7]
Comparison of Target Identification Methodologies
While DARTS offers significant advantages, other techniques like the Cellular Thermal Shift Assay (CETSA) and Affinity Purification-Mass Spectrometry (AP-MS) are also powerful tools. The choice of method depends on the specific research question, the nature of the compound, and available resources.
| Feature | Drug Affinity Responsive Target Stability (DARTS) | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | Ligand binding confers stability against protease digestion.[7] | Ligand binding alters protein thermal stability and aggregation temperature.[8] | An immobilized or tagged compound is used to "pull down" interacting proteins from a lysate. |
| Compound Modification | Not required. Uses the native, unmodified compound.[7] | Not required. Uses the native, unmodified compound.[8] | Required. Compound must be chemically modified with a tag (e.g., biotin) or immobilized on a matrix. |
| Assay Environment | Primarily cell lysates or purified proteins.[9][10] | Can be performed in intact cells, cell lysates, or tissue homogenates.[9][10] | Primarily cell lysates. |
| Primary Readout | Protein abundance after proteolysis (SDS-PAGE, Western Blot, or Mass Spectrometry).[1][6] | Soluble protein abundance after heat shock (Western Blot or Mass Spectrometry).[8] | Protein abundance after elution from affinity matrix (Mass Spectrometry). |
| Key Advantage | Simple, cost-effective, and avoids artifacts from compound modification.[6][11] | Assesses target engagement in a physiological, intact cell context.[8][9] | Can identify both direct and indirect binding partners within a protein complex. |
| Key Limitation | Indirectly measures binding; not all binding events may confer protease resistance. | Not all binding events result in a significant thermal shift.[9] | Modification can abolish or alter binding affinity; potential for high non-specific background. |
Experimental Protocol: DARTS for this compound Target Validation
This section outlines a detailed protocol for using DARTS to identify the protein targets of the hypothetical kinase inhibitor, this compound.
Objective: To identify candidate protein targets of this compound in a cancer cell line lysate.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Lysis Buffer (e.g., M-PER supplemented with protease/phosphatase inhibitors)
-
This compound (dissolved in DMSO)
-
Vehicle Control (DMSO)
-
Protease (e.g., Pronase or Thermolysin)
-
Stop Solution (e.g., PMSF or heat inactivation)
-
SDS-PAGE gels, buffers, and Western Blotting apparatus
-
Antibodies against candidate targets and loading controls
-
Mass spectrometer for unbiased target discovery
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using an appropriate lysis buffer on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
DARTS Reaction:
-
Aliquot equal amounts of protein lysate (e.g., 100 µg) into separate microcentrifuge tubes.
-
To one set of tubes, add this compound to the desired final concentration (e.g., 10 µM).
-
To a control set of tubes, add an equivalent volume of DMSO (vehicle).
-
Incubate all tubes at room temperature for 1 hour with gentle shaking to allow for compound-protein binding.
-
-
Protease Digestion:
-
Add a protease (e.g., Pronase at 1:200 protease-to-protein ratio) to each tube.
-
Incubate at room temperature for a predetermined time (e.g., 20 minutes). This step requires optimization.
-
Stop the digestion by adding a protease inhibitor or by heat inactivation (e.g., boiling at 95°C for 5 minutes with SDS-loading buffer).
-
-
Analysis:
-
For Target Validation (Western Blot):
-
Separate the digested proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against a suspected target protein (e.g., a specific kinase) and a loading control protein (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the bands. A stronger band in the CWI1-2 treated lane compared to the DMSO control indicates protection from proteolysis and thus, direct binding.
-
-
For Unbiased Target Discovery (Mass Spectrometry):
-
Run the digested samples briefly on an SDS-PAGE gel to separate digested peptides from intact proteins.
-
Excise the high molecular weight bands corresponding to protected proteins.
-
Perform in-gel trypsin digestion and analyze the resulting peptides by LC-MS/MS.
-
Identify proteins that are significantly more abundant in the CWI1-2 treated sample compared to the control.
-
-
Hypothetical Data Presentation
Table 2: Quantitative Results from a DARTS-Western Blot Experiment
The following data represents a hypothetical outcome where this compound is tested for its binding to Kinase X. Band intensities are quantified and normalized to the loading control (GAPDH).
| Treatment | Protease | Target: Kinase X (Normalized Intensity) | Loading Control: GAPDH (Normalized Intensity) | Protection Fold-Change (Kinase X) |
| DMSO | - | 1.00 | 1.00 | - |
| CWI1-2 HCl | - | 1.02 | 1.00 | - |
| DMSO | + | 0.15 | 0.98 | 1.0 |
| CWI1-2 HCl | + | 0.85 | 0.99 | 5.7 |
The 5.7-fold increase in the Kinase X band intensity in the presence of this compound and protease strongly suggests that the compound directly binds to and stabilizes Kinase X.
Visualizing Workflows and Pathways
Visual diagrams are essential for understanding the experimental process and the biological context of the drug's action.
Caption: Workflow for the DARTS experiment.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
References
- 1. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 2. pnas.org [pnas.org]
- 3. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 6. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 7. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 10. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Top Advantages of Using DARTS for Drug Target Identification - Creative Proteomics [creative-proteomics.com]
Is CWI1-2 hydrochloride selective for IGF2BP2 over IGF2BP1 and IGF2BP3?
CWI1-2 hydrochloride has demonstrated preferential binding to Insulin-like Growth Factor 2 mRNA-binding Protein 2 (IGF2BP2) over its closely related family members, IGF2BP1 and IGF2BP3. While direct quantitative binding affinities such as Kᵢ or Kₔ values are not publicly available, qualitative and cell-based experimental data strongly support its selectivity for IGF2BP2. This guide provides a comprehensive comparison based on the available experimental evidence.
Selectivity Profile of this compound
Experimental evidence indicates that this compound preferentially targets IGF2BP2. This selectivity has been demonstrated through various assays that measure the direct interaction and stabilizing effect of the compound on the protein.
| Target | Selectivity Evidence | Method |
| IGF2BP2 | Preferential Target | Cellular Thermal Shift Assay (CETSA) & Drug Affinity Responsive Target Stability (DARTS) assay |
| IGF2BP1 | Less Protection Observed | Cellular Thermal Shift Assay (CETSA) & Drug Affinity Responsive Target Stability (DARTS) assay |
| IGF2BP3 | Less Protection Observed | Cellular Thermal Shift Assay (CETSA) & Drug Affinity Responsive Target Stability (DARTS) assay |
Table 1: Qualitative Selectivity of this compound for IGF2BP Family Proteins.
In cellular thermal shift and DARTS assays, CWI1-2 offered greater protection to IGF2BP2 against heat-induced denaturation and protease degradation compared to IGF2BP1 and IGF2BP3, indicating a more stable and direct binding interaction with IGF2BP2[1].
Potency in Cell-Based Assays
The anti-leukemic activity of CWI1-2 has been evaluated in various acute myeloid leukemia (AML) cell lines. The half-maximal inhibitory concentration (IC₅₀) values were found to be lower in cell lines with high expression of IGF2BP2, further substantiating its on-target activity.
| Cell Line | IGF2BP2 Expression | IC₅₀ of CWI1-2 (µM) |
| MonoMac6 | High | < 1 |
| MOLM13 | High | < 1 |
| U937 | Low | > 1 |
| SUP-B15 | Low | > 1 |
Table 2: IC₅₀ Values of CWI1-2 in AML Cell Lines with Varying IGF2BP2 Expression.
CWI1-2 induced significant cell differentiation and apoptosis in a concentration-dependent manner in IGF2BP2-high cells, while minimal effects were observed in IGF2BP2-low cells[1][2].
Experimental Methodologies
The selectivity and target engagement of CWI1-2 were determined using the following key experimental protocols:
1. Cellular Thermal Shift Assay (CETSA): This assay assesses the thermal stability of a target protein in the presence of a ligand.
-
Principle: Ligand binding stabilizes the protein, leading to a higher melting temperature.
-
Protocol Outline:
-
Intact cells are treated with either CWI1-2 or a vehicle control.
-
The cells are heated to various temperatures to induce protein denaturation.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble IGF2BP1, IGF2BP2, and IGF2BP3 at each temperature is quantified by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of CWI1-2 indicates target engagement and stabilization.
-
2. Drug Affinity Responsive Target Stability (DARTS) Assay: This method identifies protein targets of small molecules by observing protection from proteolysis.
-
Principle: A small molecule binding to its target protein can shield it from protease-mediated degradation.
-
Protocol Outline:
-
Cell lysates are incubated with varying concentrations of CWI1-2 or a vehicle control.
-
A protease (e.g., pronase) is added to the lysates to digest the proteins.
-
The digestion is stopped, and the remaining proteins are separated by SDS-PAGE.
-
The levels of IGF2BP1, IGF2BP2, and IGF2BP3 are detected by Western blotting.
-
Increased band intensity for a specific protein in the CWI1-2-treated samples compared to the control indicates protection from degradation and therefore, binding.
-
3. Fluorescence Protein Thermal Shift Assay (FTSA): This is a cell-free assay that measures the thermal stability of a purified protein.
-
Principle: Similar to CETSA, ligand binding increases the melting temperature of the purified protein.
-
Protocol Outline:
-
Purified recombinant IGF2BP2 protein is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.
-
CWI1-2 or a vehicle control is added to the protein-dye mixture.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
As the protein unfolds, the dye binds, and the fluorescence increases, creating a melting curve.
-
A shift in the melting temperature to a higher value in the presence of CWI1-2 confirms direct binding.
-
IGF2BP2 Signaling Pathway
IGF2BP2 is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation. It recognizes and binds to N6-methyladenosine (m⁶A)-modified mRNAs, enhancing their stability and translation. This regulation affects various downstream pathways involved in cell proliferation, metabolism, and survival.
IGF2BP2 binds to m⁶A-modified mRNAs, promoting their stability and translation, leading to leukemogenesis.
Experimental Workflow
The following diagram illustrates the workflow for identifying and validating CWI1-2 as an IGF2BP2 inhibitor.
Workflow for the discovery and validation of CWI1-2 as a selective IGF2BP2 inhibitor.
References
Cross-Validation of CWI1-2 Hydrochloride Effects with IGF2BP2 Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of the small molecule inhibitor CWI1-2 hydrochloride and genetic knockdown of its target, Insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2). The data presented herein is collated from multiple studies to offer a cross-validation of their shared mechanism of action and anti-cancer properties, with a particular focus on Acute Myeloid Leukemia (AML).
Introduction
Insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2) has emerged as a critical regulator in various cancers, promoting tumor progression and resistance to therapy.[1] Its role in stabilizing target mRNAs, often in an N6-methyladenosine (m6A)-dependent manner, makes it an attractive therapeutic target.[2] Two primary methods for interrogating and targeting IGF2BP2 function are genetic knockdown (e.g., using shRNA) and pharmacological inhibition. This compound is a recently identified small molecule that directly binds to IGF2BP2, inhibiting its interaction with m6A-modified transcripts.[2][3] This guide cross-validates the effects of this compound with those of IGF2BP2 knockdown, providing evidence for their on-target activity and offering a comparative overview of their efficacy in preclinical models.
Comparative Efficacy: this compound vs. IGF2BP2 Knockdown
The following tables summarize the quantitative effects of this compound treatment and IGF2BP2 knockdown on key cancer cell phenotypes. Data has been compiled from studies on AML cell lines to provide the most relevant comparison.
Table 1: Effect on Cell Viability (IC50)
| Treatment/Intervention | Cell Line(s) | IC50 Value(s) | Reference(s) |
| This compound | MOLM-13, MonoMac6 | < 1 µM | [2][4] |
| U937, SUP-B15 (IGF2BP2-low) | Higher than IGF2BP2-high cells | [2] | |
| IGF2BP2 Knockdown | Not Applicable | Not Applicable | Not Applicable |
Note: IC50 values for knockdown are not applicable. The efficacy of knockdown is typically measured by the percentage of protein reduction and the resulting phenotypic changes.
Table 2: Induction of Apoptosis
| Treatment/Intervention | Cell Line(s) | Apoptosis Measurement | Result | Reference(s) |
| This compound | MOLM-13, MonoMac6 | Annexin V Staining | Concentration-dependent increase in apoptosis | [2][4] |
| IGF2BP2 Knockdown | MOLM-13, MonoMac6 | Annexin V Staining | Substantial increase in apoptotic cells | [2] |
| MV4-11 | TUNEL Staining | Elevated apoptosis rate | [5] | |
| HL-60, KG-1 | Flow Cytometry | Promoted apoptosis | [6] |
Table 3: Effect on Cell Cycle
| Treatment/Intervention | Cell Line(s) | Effect | Reference(s) |
| This compound | Not specified in detail | Induces differentiation | [3] |
| IGF2BP2 Knockdown | Jurkat, Molt4 | Cell cycle arrest | [7] |
| A549/DDP | G0/G1 phase arrest | [8] |
Signaling Pathways
Both this compound and IGF2BP2 knockdown converge on similar signaling pathways to exert their anti-cancer effects. The primary mechanism involves the destabilization of key oncogenic transcripts, leading to the modulation of downstream signaling cascades.
IGF2BP2-Mediated mRNA Stabilization and Downstream Effects
IGF2BP2 binds to m6A-modified regions of target mRNAs, protecting them from degradation and enhancing their translation. Key targets include c-Myc and other proteins involved in glutamine metabolism, which in turn can influence the PI3K/Akt pathway.[2]
Impact of CWI1-2 and shRNA Knockdown on Signaling
Both interventions disrupt the pathway described above, leading to decreased stability of oncogenic transcripts and subsequent inhibition of pro-survival signaling. Additionally, IGF2BP2 has been shown to influence the p53 pathway.[9]
Experimental Protocols
This compound In Vitro Treatment
This protocol is synthesized from methodologies used in studies on AML cell lines.[2][4]
Materials:
-
This compound (stock solution in DMSO)
-
AML cell lines (e.g., MOLM-13, MonoMac6)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates for viability assays
-
6-well plates for apoptosis and protein analysis
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed AML cells at a density of 5 x 104 cells/mL in appropriate culture plates.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the cells. Typical final concentrations range from 0 to 1 µM.[4]
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Analysis: Proceed with downstream assays such as cell viability (MTT or CellTiter-Glo), apoptosis (Annexin V/PI staining followed by flow cytometry), or protein extraction for Western blotting.
IGF2BP2 Knockdown using Lentiviral shRNA
This protocol provides a general workflow for stable IGF2BP2 knockdown in AML cells, based on established methods.[10][11][12]
Workflow Diagram:
Materials:
-
Lentiviral vectors encoding shRNA targeting IGF2BP2 and a non-targeting control
-
Packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent
-
AML target cells (e.g., MOLM-13, MonoMac6)
-
Polybrene or protamine sulfate
-
Puromycin
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA vector and packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Concentrate the viral particles, if necessary.
-
-
Transduction of AML Cells:
-
Seed AML cells in a 6-well plate.
-
Add the lentiviral particles to the cells at a desired multiplicity of infection (MOI) in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24 hours.
-
-
Selection of Stable Knockdown Cells:
-
Replace the virus-containing medium with fresh medium.
-
After another 24 hours, add puromycin to the culture medium at a pre-determined optimal concentration to select for transduced cells.
-
Culture the cells in the selection medium for several days until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Harvest a portion of the stable cell line to assess IGF2BP2 mRNA and protein levels by qPCR and Western blotting, respectively, to confirm knockdown efficiency.
-
-
Phenotypic Analysis:
-
Use the validated IGF2BP2 knockdown and control cell lines for downstream functional assays (e.g., apoptosis, cell cycle, proliferation).
-
Western Blotting
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IGF2BP2, anti-p-Akt, anti-Akt, anti-p53, anti-c-Myc, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells and quantify protein concentration.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The congruent outcomes observed following treatment with this compound and genetic knockdown of IGF2BP2 strongly support the on-target activity of this small molecule inhibitor. Both approaches effectively induce apoptosis and inhibit the proliferation of cancer cells, particularly in AML models. This cross-validation underscores the therapeutic potential of targeting the IGF2BP2 pathway. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers seeking to further investigate the role of IGF2BP2 in cancer and to evaluate the efficacy of novel targeted therapies.
References
- 1. IGF2BP2 Overexpression Indicates Poor Survival in Patients with Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IGF2BP2 promotes lncRNA DANCR stability mediated glycolysis and affects the progression of FLT3-ITD + acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LINC00987 knockdown inhibits the progression of acute myeloid leukemia by suppressing IGF2BP2-mediated PA2G4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the m6A reader IGF2BP2 as a strategy against T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown of IGF2BP2 overcomes cisplatin-resistance in lung cancer through downregulating Spon2 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decreased RNA-binding protein IGF2BP2 downregulates NT5DC2, which suppresses cell proliferation, and induces cell cycle arrest and apoptosis in diffuse large B-cell lymphoma cells by regulating the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transduction of Primary AML Cells with Lentiviral Vector for In Vitro Study or In Vivo Engraftment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lentiviral transduction [bio-protocol.org]
Comparative analysis of CWI1-2 hydrochloride and genetic inhibition of IGF2BP2
A Comparative Analysis of CWI1-2 Hydrochloride and Genetic Inhibition of IGF2BP2 for Targeting IGF2BP2 in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent methods for inhibiting the oncofetal RNA-binding protein IGF2BP2: the small molecule inhibitor this compound and genetic inhibition techniques such as CRISPR/Cas9. This analysis is supported by experimental data to inform the selection of the most appropriate strategy for preclinical and translational research.
Insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2) has emerged as a critical regulator in various cancers, promoting tumor progression and often correlating with a poor prognosis[1][2][3]. Its role in stabilizing oncogenic mRNAs makes it an attractive therapeutic target[4][5]. This guide compares the pharmacological inhibition of IGF2BP2 using this compound with genetic approaches to deplete IGF2BP2 protein levels.
Mechanism of Action
This compound is a small molecule inhibitor that directly binds to IGF2BP2. This binding event disrupts the interaction between IGF2BP2 and its N6-methyladenosine (m6A)-modified target transcripts[6][7][8]. By preventing this interaction, this compound effectively inhibits the post-transcriptional regulation exerted by IGF2BP2, leading to the destabilization of its target mRNAs, such as those involved in glutamine metabolism[9][10].
Genetic inhibition of IGF2BP2, primarily achieved through techniques like CRISPR/Cas9 or siRNA, involves the permanent or transient downregulation of the IGF2BP2 gene[2][3]. This leads to a reduction or complete loss of IGF2BP2 protein expression, thereby abrogating its function in stabilizing target mRNAs[1].
dot
Caption: Comparative mechanisms of this compound and genetic inhibition of IGF2BP2.
Comparative Efficacy and Phenotypic Effects
Both pharmacological and genetic inhibition of IGF2BP2 have demonstrated significant anti-cancer effects in preclinical models.
| Feature | This compound | Genetic Inhibition (CRISPR/Cas9) |
| Cell Viability | Induces concentration-dependent apoptosis in IGF2BP2-high acute myeloid leukemia (AML) cells (0-1 µM)[6][7]. | Reduces cell proliferation in colorectal, lung, and hepatocellular carcinoma cell lines[1][3]. |
| Cell Differentiation | Promotes differentiation of AML cells[6][7]. | Not a commonly reported primary outcome. |
| Colony Formation | Significantly inhibits the colony-forming ability of leukemic mouse blasts[6][7]. | Reduces colony formation in colorectal, lung, and hepatocellular carcinoma cell lines[1][3]. |
| Cell Migration | Data not prominently available. | Reduces migration in colorectal and hepatocellular carcinoma cell lines[3]. |
| In Vivo Efficacy | Delays the onset of leukemia and prolongs survival in mouse models of AML (5 mg/kg, i.v.)[6][7]. | Reduces tumor xenograft growth in zebrafish embryos[4]. |
| Metabolic Effects | Reduces glutamine uptake and impairs mitochondrial function, leading to reduced ATP production in AML cells[6][9]. | Not as extensively characterized. |
Experimental Protocols
Pharmacological Inhibition with this compound
In Vitro Cell Viability Assay (MTT Assay):
-
Seed AML cells (e.g., Molm13) in a 96-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0-1 µM) for 24-48 hours[6][9].
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
In Vivo Leukemia Mouse Model:
-
Engraft immunodeficient mice (e.g., B6.SJL) with leukemic cells.
-
Once leukemia is established, administer this compound (e.g., 5 mg/kg) or vehicle control intravenously once daily for 7-10 days[6][11].
-
Monitor mice for leukemia progression and survival.
dot
Caption: Experimental workflow for this compound testing.
Genetic Inhibition of IGF2BP2 using CRISPR/Cas9
Generation of IGF2BP2 Knockout Cell Lines:
-
Design single guide RNAs (sgRNAs) targeting a critical exon of the IGF2BP2 gene[3].
-
Clone the sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Transfect or transduce the target cancer cell line (e.g., HCT116, A549) with the CRISPR/Cas9 construct[2].
-
Select for successfully edited cells (e.g., using puromycin resistance).
-
Isolate single-cell clones and verify IGF2BP2 knockout by Western blotting and DNA sequencing.
Colony Formation Assay:
-
Seed a low number of wild-type and IGF2BP2 knockout cells in a 6-well plate.
-
Culture the cells for 10-14 days until visible colonies form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies to assess the impact of IGF2BP2 loss on clonogenic potential.
dot
Caption: Workflow for genetic inhibition of IGF2BP2 and subsequent analysis.
Signaling Pathways
IGF2BP2 exerts its oncogenic effects by stabilizing the transcripts of key cancer-related genes. Both this compound and genetic inhibition of IGF2BP2 are expected to impact these downstream pathways. A primary example is the regulation of glutamine metabolism in AML[9][12]. IGF2BP2 stabilizes the mRNAs of MYC, SLC1A5, and GPT2, leading to increased glutamine uptake and metabolism, which fuels the TCA cycle and ATP production, promoting leukemia cell survival and proliferation[5][9]. Both this compound and genetic knockdown of IGF2BP2 would disrupt this pathway.
dot
Caption: IGF2BP2-regulated glutamine metabolism pathway.
Conclusion
Both this compound and genetic inhibition of IGF2BP2 are powerful tools for studying and targeting this oncoprotein.
-
This compound offers a reversible, dose-dependent, and clinically translatable approach to inhibiting IGF2BP2 function. It is particularly useful for in vivo studies and for modeling therapeutic interventions.
-
Genetic inhibition provides a "cleaner" system for studying the complete loss-of-function of IGF2BP2, which is invaluable for target validation and dissecting the fundamental biological roles of the protein without the potential for off-target effects of a small molecule.
The choice between these two methods will depend on the specific research question. For validating IGF2BP2 as a therapeutic target and understanding its core biological functions, genetic inhibition is ideal. For preclinical therapeutic studies and exploring the pharmacological effects of IGF2BP2 inhibition, this compound is the more appropriate choice.
References
- 1. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. article.imrpress.com [article.imrpress.com]
- 4. First Small-Molecule Inhibitors Targeting the RNA-Binding Protein IGF2BP2/IMP2 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory mechanisms and therapeutic implications of insulin-like growth factor 2 mRNA-binding proteins, the emerging crucial m6A regulators of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling CWI1-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of CWI1-2 hydrochloride. The following procedural guidance is intended to be a primary resource for laboratory safety and chemical management, ensuring the well-being of personnel and the integrity of research.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.
| Area of Protection | Required PPE | Specifications and Use |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Nitrile gloves | Inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory coat | Must be fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or in case of inadequate ventilation. | Consult your institution's environmental health and safety (EHS) office for respirator fit testing and selection. |
Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the stability of this compound and prevent accidental exposure.
| Parameter | Guideline | Details |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. | Avoid inhalation of dust and contact with skin and eyes. |
| Storage | Store at 4°C in a tightly sealed container, away from moisture. | For long-term storage of stock solutions, store at -20°C for up to one month or -80°C for up to six months.[1] |
| Solutions | For in vitro use, a stock solution can be prepared in DMSO. For in vivo experiments, further dilution with solvents like PEG300, Tween-80, and saline may be necessary.[1][2] | Prepare solutions fresh on the day of use for in vivo studies. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
Spill Response and Disposal Plan
A clear and practiced spill response and disposal plan is mandatory for laboratories handling this compound.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Step-by-Step Spill Cleanup Procedure
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Don PPE: Put on the appropriate personal protective equipment as outlined in Table 1.
-
Contain: For a solid spill, carefully cover it with a damp paper towel to avoid raising dust. For a liquid spill, surround the area with absorbent material.
-
Clean Up:
-
Solid Spill: Gently sweep the material into a dustpan and place it in a sealed, labeled container.
-
Liquid Spill: Use an absorbent material to soak up the spill. Place the used absorbent material into a sealed, labeled container.
-
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous chemical waste.[3][4][5] Follow your institution's and local regulations for chemical waste disposal.[6][7]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
Disposal Plan
All waste containing this compound, including unused product, contaminated materials from spill cleanup, and empty containers, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed container for hazardous waste disposal. |
| Contaminated Labware | Rinse with an appropriate solvent to remove residual this compound. The rinsate should be collected as hazardous waste. The cleaned labware can then be washed normally. |
| Contaminated PPE and Spill Cleanup Materials | Double-bag all contaminated materials, label clearly as hazardous waste, and arrange for disposal through your institution's EHS office.[3][8] |
Disclaimer: This document provides a summary of essential safety information. Always consult the Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific safety protocols before handling any chemical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. laballey.com [laballey.com]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. westlab.com [westlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
